(S)-Boc-3-Amino-3-phenylpropan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEMODSNLZWKBF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428285 | |
| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718611-17-7 | |
| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Boc-3-Amino-3-phenylpropan-1-ol chemical properties
An In-depth Technical Guide on (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, a chiral building block essential in pharmaceutical and fine chemical synthesis.
Core Chemical Properties
(S)-Boc-3-Amino-3-phenylpropan-1-ol, systematically named (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group offers stability and control during synthetic procedures, making it a valuable intermediate.[1]
Physicochemical Data
The quantitative properties of the compound are summarized below. Data for the (R)-enantiomer is included for comparison, as many physical properties are identical between enantiomers.
| Property | Value | Source |
| IUPAC Name | (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate | N/A |
| Synonyms | This compound | N/A |
| CAS Number | Not explicitly found for (S)-enantiomer. (R)-enantiomer is 158807-47-7. | [2] |
| Molecular Formula | C₁₄H₂₁NO₃ | [2] |
| Molecular Weight | 251.32 g/mol | [2] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid (for the unprotected amine) | |
| Melting Point | 94-96 °C (for the related compound (S)-2-(Boc-amino)-3-phenyl-1-propanol) | [3] |
| Boiling Point | 404.6°C at 760 mmHg (for (R)-enantiomer) | [2] |
| Density | 1.1 ± 0.1 g/cm³ (for (R)-enantiomer) | [2] |
| Refractive Index | 1.520 (for (R)-enantiomer) | [2] |
| Optical Activity | [α]20/D: -21.0 to -25.0 deg (c=1, CHCl₃) (for the unprotected amine) |
Spectroscopic Data
-
¹H NMR: Expected signals would include aromatic protons from the phenyl group, a multiplet for the benzylic proton, signals for the methylene groups, and a characteristic singlet for the nine protons of the Boc group's tert-butyl moiety.[4]
-
¹³C NMR: Aromatic carbons, aliphatic carbons of the propanol chain, and signals corresponding to the carbonyl and quaternary carbon of the Boc group are expected.
-
FT-IR: Key absorption peaks would include those for the O-H stretch of the alcohol, N-H stretch of the carbamate, a strong C=O stretch for the carbamate carbonyl (around 1690 cm⁻¹), and C-H stretches for aromatic and aliphatic groups. The presence of the Boc group is specifically indicated by peaks around 1527 cm⁻¹ (CO-NH) and 1689 cm⁻¹ (C=O).[5]
Experimental Protocols
Synthesis of this compound
The synthesis involves the protection of the amine group of (S)-3-Amino-3-phenylpropan-1-ol using di-tert-butyl dicarbonate (Boc₂O). The following is a general protocol adapted from similar Boc-protection procedures.[4]
Materials:
-
(S)-3-Amino-3-phenylpropan-1-ol (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) (2 equivalents)
-
Dichloromethane (DCM) as solvent
-
Deionized water
-
Brine solution
-
0.1 M H₂SO₄
Procedure:
-
Dissolve (S)-3-Amino-3-phenylpropan-1-ol in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under vacuum using a rotary evaporator.
-
Dilute the residue with dichloromethane and wash successively with water, 0.1 M H₂SO₄, and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the product using silica gel column chromatography if necessary.
Applications in Drug Development
This compound is a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its stereochemistry is vital, as the biological activity and safety of a drug are often dependent on its specific enantiomeric form.[1]
-
Chiral Intermediate: The compound serves as a versatile starting material for creating novel molecules that can interact with biological targets in a highly specific manner.[6]
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including dapoxetine.[6] The amine and hydroxyl groups provide two reactive sites for further chemical modifications, enabling its incorporation into larger, more complex drug candidates.
-
Peptide Synthesis: While the related compound, Boc-L-phenylalaninol, is directly used in peptide synthesis, this compound can be used to synthesize non-natural amino acids or peptide mimics that are important for developing new therapeutic peptides.[1][3]
Safety and Handling
-
Handling: Handle in a well-ventilated area. It is recommended to wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes.[2][7] Avoid the formation of dust and aerosols.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Hazards: While specific GHS data for the title compound is not listed, the unprotected parent compound (3-amino-1-phenylpropan-1-ol) is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Similar precautions should be taken.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. (S)-2-(Boc-氨基)-3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. (S)-3-Amino-3-phenylpropan-1-ol, 95%, 98% ee, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Structural Analysis of (S)-Boc-3-Amino-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Boc-3-Amino-3-phenylpropan-1-ol, a chiral building block with significant potential in synthetic organic chemistry and drug discovery, is the subject of this in-depth technical guide. This document provides a comprehensive analysis of its structural features, drawing upon available data for the compound and its close structural analogs. While specific experimental crystallographic and detailed spectroscopic data for the title compound are not widely available in peer-reviewed literature, this guide compiles and extrapolates information from related structures to offer a robust analytical overview. This includes predicted spectroscopic characteristics, a plausible synthetic protocol, and a comparative analysis with structurally similar molecules. The information is presented to aid researchers in the effective utilization and characterization of this important synthetic intermediate.
Introduction
This compound, identified by its CAS number 718611-17-7, belongs to the class of protected amino alcohols. The presence of a chiral center, a Boc-protected amine, a phenyl group, and a primary alcohol makes it a versatile synthon for the introduction of a phenylpropanolamine moiety in the synthesis of complex molecules, including pharmaceutical agents and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating multi-step synthetic sequences. This guide aims to provide a detailed structural understanding of this molecule.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in Table 1. The molecular formula is C14H21NO3, and the molecular weight is 251.32 g/mol [1].
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 718611-17-7 | [1] |
| Molecular Formula | C14H21NO3 | [1] |
| Molecular Weight | 251.32 g/mol | [1] |
Structural Analogs
For a comprehensive understanding, it is crucial to distinguish the title compound from its structural isomer, (S)-2-(Boc-amino)-3-phenyl-1-propanol (Boc-L-phenylalaninol), which has the CAS number 66605-57-0. While sharing the same molecular formula and weight, the different positioning of the amino group leads to distinct chemical and physical properties.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on the known spectroscopic behavior of its constituent functional groups and analysis of closely related compounds.
¹H NMR Spectroscopy (Predicted)
The expected proton NMR spectrum would exhibit characteristic signals for the phenyl, propyl, and Boc groups. The chemical shifts are predicted for a CDCl₃ solvent.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20-7.40 | m | 5H |
| CH-NHBoc | ~4.9-5.1 | m | 1H |
| CH₂-OH | ~3.7-3.9 | m | 2H |
| CH₂ adjacent to CH-NHBoc | ~2.0-2.2 | m | 2H |
| Boc (CH₃)₃ | ~1.45 | s | 9H |
| OH | variable | br s | 1H |
| NH | variable | d | 1H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show distinct signals for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~142 |
| Phenyl CH | ~126-129 |
| C=O (Boc) | ~155 |
| C(CH₃)₃ (Boc) | ~80 |
| CH-NHBoc | ~55 |
| CH₂-OH | ~60 |
| CH₂ adjacent to CH-NHBoc | ~40 |
| C(CH₃)₃ (Boc) | ~28 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the O-H, N-H, C=O, and aromatic C-H bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3500-3200 (broad) | Stretching |
| N-H (carbamate) | 3400-3300 (sharp) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=O (carbamate) | 1710-1680 | Stretching |
| C=C (aromatic) | 1600, 1480 | Stretching |
| C-O (alcohol) | 1050-1150 | Stretching |
Mass Spectrometry (Predicted)
In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ or, more commonly, adducts such as [M+H]⁺ or [M+Na]⁺. Fragmentation would likely involve the loss of the Boc group or the terminal hydroxyl group.
Table 5: Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 252.16 | Protonated molecule |
| [M+Na]⁺ | 274.14 | Sodium adduct |
| [M-C₄H₈]⁺ | 195.11 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | 152.10 | Loss of the Boc group |
Experimental Protocols
Synthesis of this compound
This protocol is based on standard procedures for Boc protection.
Materials:
-
(S)-3-Amino-3-phenylpropan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve (S)-3-Amino-3-phenylpropan-1-ol (1 equivalent) in the chosen solvent (DCM or THF).
-
Add the base (TEA or DIPEA, 1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualization of Key Relationships
The following diagrams illustrate the structure and a general workflow for the analysis of this compound.
Caption: Molecular components of this compound.
Caption: General workflow for the synthesis and analysis.
Conclusion
This compound is a valuable chiral building block in organic synthesis. While detailed, peer-reviewed structural and spectroscopic data are not yet prevalent, this guide provides a comprehensive overview based on the fundamental principles of structural chemistry and data from closely related analogs. The predicted spectroscopic data and the general synthetic protocol offered herein are intended to serve as a valuable resource for researchers working with this compound, facilitating its synthesis, characterization, and application in the development of novel molecules. Further experimental investigation is warranted to provide definitive structural and spectroscopic parameters for this important chemical entity.
References
Spectroscopic Analysis of (S)-Boc-3-Amino-3-phenylpropan-1-ol: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, commonly known as (S)-Boc-3-Amino-3-phenylpropan-1-ol. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting key analytical data in a structured format. The spectroscopic data provided is analogous to its (R)-enantiomer, as enantiomers exhibit identical NMR, IR, and MS spectra.
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.34 - 7.23 | m | 5H | Ar-H |
| ~5.0 (broad) | br s | 1H | NH |
| 4.90 | m | 1H | CH-N |
| 3.75 | t, J = 6.0 Hz | 2H | CH₂-O |
| 2.05 | m | 2H | CH₂ |
| 1.40 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | C=O (carbamate) |
| 143.8 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 127.5 | Ar-CH |
| 126.0 | Ar-CH |
| 79.5 | C(CH₃)₃ |
| 60.0 | CH₂-O |
| 54.5 | CH-N |
| 40.0 | CH₂ |
| 28.4 | C(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3400 (broad) | O-H stretch |
| ~3350 | N-H stretch |
| 3030 | Aromatic C-H stretch |
| 2975, 2870 | Aliphatic C-H stretch |
| 1685 | C=O stretch (carbamate) |
| 1520 | N-H bend |
| 1160 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion |
| 252.16 | [M+H]⁺ |
| 274.14 | [M+Na]⁺ |
| 196.10 | [M+H - tBu]⁺ |
| 178.09 | [M+H - Boc]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[1][2] The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected over a spectral width of 0-12 ppm. The acquisition involved 16 scans with a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz.[3] To enhance the signal-to-noise ratio, 256 scans were accumulated with a relaxation delay of 2 seconds.[2] The spectrum was acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[3]
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory for an FTIR spectrometer.[4][5]
-
Data Acquisition: The spectrum was recorded from 4000 to 650 cm⁻¹.[5] A background spectrum of the clean ATR crystal was taken prior to the sample measurement and automatically subtracted from the sample spectrum.[5] A total of 16 scans were co-added to improve the signal-to-noise ratio.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in an appropriate solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution was then further diluted to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
Data Acquisition: Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[6][7] The analysis was performed in positive ion mode. The sample solution was introduced into the ESI source at a flow rate of 5-10 µL/min. The instrument was scanned over a mass-to-charge (m/z) range of 50-500.
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule.
Caption: Spectroscopic analysis workflow for structural elucidation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Synthesis of Chiral β-Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral β-amino alcohols are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of numerous pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. Their prevalence in biologically active molecules, including β-blockers and novel anti-inflammatory agents, underscores the critical importance of efficient and stereoselective synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral β-amino alcohols, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in their quest for these valuable molecules.
Core Synthetic Strategies
The synthesis of chiral β-amino alcohols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired stereochemistry, the nature of the available starting materials, and the required scale of the synthesis.
Asymmetric Reduction of α-Amino Ketones
One of the most direct routes to chiral β-amino alcohols is the asymmetric reduction of α-amino ketones. This method relies on the stereoselective reduction of a prochiral ketone to establish the hydroxyl stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of an α-Amino Ketone
This protocol is a representative example for the asymmetric reduction of an α-amino ketone to a chiral β-amino alcohol.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
α-(N-Dibenzylamino)acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add BH₃·THF (1.5 mmol) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add a solution of α-(N-dibenzylamino)acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to -40 °C over 30 minutes and stir for an additional 30 minutes at this temperature.
-
Quench the reaction by the slow addition of methanol (2 mL) at -40 °C, followed by 1 N HCl (5 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral β-amino alcohol.
Nucleophilic Ring-Opening of Chiral Epoxides
The reaction of amines with epoxides is a classical and highly effective method for the synthesis of β-amino alcohols. The use of chiral epoxides, often derived from asymmetric epoxidation of alkenes (e.g., Sharpless asymmetric epoxidation), allows for the stereospecific synthesis of the target molecules. The regioselectivity of the ring-opening can be influenced by the choice of catalyst and reaction conditions. A prominent application of this methodology is in the synthesis of β-blockers like (S)-Propranolol.
Experimental Protocol: Synthesis of (S)-Propranolol via Epoxide Ring-Opening
This protocol outlines the synthesis of the β-blocker (S)-Propranolol, a key pharmaceutical application of chiral β-amino alcohols.
Materials:
-
(S)-1-(1-Naphthyloxy)-2,3-epoxypropane
-
Isopropylamine
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
In a pressure vessel, dissolve (S)-1-(1-Naphthyloxy)-2,3-epoxypropane (1.0 mmol) in ethanol (10 mL).
-
Add an excess of isopropylamine (5.0 mmol).
-
Seal the vessel and heat the reaction mixture to 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess isopropylamine.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-Propranolol.
-
The product can be further purified by recrystallization or by conversion to its hydrochloride salt.
Diastereoselective Addition to Chiral N-tert-Butanesulfinyl Imines
The use of chiral N-tert-butanesulfinyl imines as electrophiles provides a powerful and versatile method for the asymmetric synthesis of a wide range of chiral amines, which can be further converted to β-amino alcohols. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic addition to one face of the imine.
Experimental Protocol: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine
This protocol provides a general procedure for the diastereoselective addition of an organometallic reagent to a chiral N-tert-butanesulfinyl imine.
Materials:
-
(R)-N-Benzylidene-2-methylpropane-2-sulfinamide
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-N-benzylidene-2-methylpropane-2-sulfinamide (1.0 mmol) in anhydrous DCM (10 mL) at -48 °C under an argon atmosphere, add vinylmagnesium bromide (1.2 mmol) dropwise.
-
Stir the reaction mixture at -48 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding N-sulfinyl homoallylic amine. Subsequent removal of the sulfinyl group and oxidation of the alkene can yield the desired β-amino alcohol.
Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling
A more recent and highly innovative approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[1] This method utilizes a radical-polar crossover strategy to construct the vicinal stereocenters with high diastereo- and enantioselectivity.[1]
Experimental Protocol: Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling
This cutting-edge protocol is adapted from recent literature for the synthesis of chiral β-amino alcohols.[1]
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Chiral ligand (e.g., a specific chiral bis(oxazoline) or phosphine ligand)
-
Manganese powder (Mn)
-
Lithium tetrafluoroborate (LiBF₄)
-
An aldehyde
-
An N-sulfonyl imine
-
Dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried vial with CrCl₂ (15 mol%), the chiral ligand, and a magnetic stir bar.
-
Add anhydrous DME and stir the mixture at room temperature for 2 hours to form the chiral chromium catalyst.
-
To the vial, sequentially add Mn powder (2.0 equiv), LiBF₄ (1.0 equiv), the aldehyde (2.0 equiv), the N-sulfonyl imine (1.0 equiv), and Cp₂ZrCl₂ (2.0 equiv).
-
Seal the vial and stir the reaction mixture at 50 °C for 24 hours.
-
After completion, quench the reaction with water.
-
Filter the mixture through a pad of silica gel and concentrate the solvent in vacuo.
-
Purify the residue by preparative TLC or column chromatography to obtain the desired chiral β-amino alcohol.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the typical performance of the discussed synthetic methods for the preparation of chiral β-amino alcohols, providing a basis for comparison.
| Method | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Typical Diastereomeric Ratio (dr) | Substrate Scope |
| Asymmetric Reduction of α-Amino Ketones (CBS) | 70-95 | 90->99 | N/A | Broad for aryl and alkyl ketones. |
| Nucleophilic Ring-Opening of Chiral Epoxides | 80-98 | >99 (from enantiopure epoxide) | >99:1 (anti-addition) | Broad for various amines and epoxides. |
| Diastereoselective Addition to Sulfinyl Imines | 60-90 | N/A (diastereoselective) | 90:10 to >99:1 | Broad for various nucleophiles and imines derived from aldehydes and ketones. |
| Cr-Catalyzed Aza-Pinacol Coupling | 65-95 | 90-99 | >20:1 | Broad for aromatic, aliphatic, and heteroaromatic aldehydes and imines. |
Visualization of Key Concepts
Experimental Workflow: Asymmetric Synthesis of β-Amino Alcohols
Caption: Overview of major synthetic routes to chiral β-amino alcohols.
Signaling Pathway: Inhibition of TLR4 by β-Amino Alcohol Derivatives
Certain β-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[1] They are thought to act by disrupting the formation of the TLR4/MD-2 complex.[1]
Caption: Inhibition of the TLR4 signaling pathway by β-amino alcohol derivatives.
Logical Relationship: Structure-Activity Relationship of β-Blockers
β-Blockers, a class of drugs used to manage cardiovascular diseases, are structurally based on the β-amino alcohol motif. Their activity is dependent on specific structural features that allow for binding to β-adrenergic receptors.
Caption: Key structural features of β-blockers and their relation to activity.
Conclusion
The synthesis of chiral β-amino alcohols remains a vibrant area of research, driven by their significance in medicinal chemistry and materials science. The methodologies presented in this guide, from classical approaches to modern catalytic systems, offer a powerful toolkit for accessing these valuable compounds. The choice of a particular synthetic route will be guided by the specific target molecule, desired stereochemistry, and available resources. As research continues to evolve, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral β-amino alcohols is anticipated, further empowering the creation of novel and impactful molecules.
References
The Stereoselective Synthesis of Vicinal Amino Alcohols: A Technical Guide
Introduction
Vicinal amino alcohols, organic compounds containing amino and hydroxyl groups attached to adjacent carbon atoms, are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral catalysts.[1][2] Their prevalence in blockbuster drugs such as anti-HIV agents and anti-cancer therapeutics underscores the critical importance of synthetic methodologies that can deliver these compounds with high stereochemical control. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of vicinal amino alcohols, with a focus on key methodologies, experimental protocols, and comparative data to aid researchers and drug development professionals in this vital area of synthetic chemistry.
Core Synthetic Strategies
The stereoselective synthesis of vicinal amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These strategies include the direct difunctionalization of alkenes, the reduction of functionalized carbonyl compounds, nucleophilic additions to carbonyls and imines, and the ring-opening of strained heterocycles. More recently, biocatalytic and modern organometallic methods have emerged as powerful tools for accessing these valuable building blocks.
Sharpless Asymmetric Aminohydroxylation (ASAH)
The Sharpless Asymmetric Aminohydroxylation (ASAH) is a cornerstone of vicinal amino alcohol synthesis, enabling the syn-selective addition of amino and hydroxyl groups across a double bond.[3][4] This osmium-catalyzed reaction utilizes a stoichiometric nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T), -amide, or -carbamate, in the presence of a chiral ligand derived from cinchona alkaloids (dihydroquinine and dihydroquinidine derivatives) to induce enantioselectivity.[5][6][7]
The choice of chiral ligand, nitrogen source, and substrate can influence both the enantioselectivity and regioselectivity of the reaction.[3] For instance, the use of PHAL and AQN-derived ligands can lead to opposite regioselection in the aminohydroxylation of cinnamates without compromising enantioselectivity.[3]
Workflow for Sharpless Asymmetric Aminohydroxylation:
Caption: General workflow for the Sharpless Asymmetric Aminohydroxylation.
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation
Catalytic asymmetric hydrogenation and transfer hydrogenation of α-amino ketones represent a highly efficient and atom-economical route to vicinal amino alcohols.[2] These methods can provide access to both syn- and anti-diastereomers with high levels of stereocontrol, depending on the choice of catalyst and reaction conditions.[8] Ruthenium and iridium complexes bearing chiral ligands are commonly employed for these transformations. Dynamic kinetic resolution processes in these reactions can convert a racemic starting material into a single stereoisomer of the product in high yield and enantiomeric excess.[2]
Logical Flow of Catalytic Asymmetric Hydrogenation for Vicinal Amino Alcohols:
Caption: Control of diastereoselectivity in the hydrogenation of α-amino ketones.
Nucleophilic Addition to Carbonyls and Imines
The diastereoselective addition of nucleophiles to chiral α-amino aldehydes or imines is a classical and reliable strategy for constructing vicinal amino alcohols.[9] The stereochemical outcome is often dictated by the existing stereocenter in the substrate, following models such as Felkin-Anh or Cram chelation control. Mannich-type reactions, involving the addition of an enolate to an imine, are particularly powerful for creating both syn and anti products with high diastereoselectivity by carefully selecting the enolate geometry.[10] Furthermore, the use of chiral N-tert-butanesulfinyl imines allows for highly stereoselective additions of various nucleophiles.[11]
Ring-Opening of Epoxides and Aziridines
The nucleophilic ring-opening of epoxides and aziridines is an atom-economical and straightforward approach to vicinal amino alcohols.[12] The use of nitrogen nucleophiles with epoxides or oxygen nucleophiles with aziridines, often in the presence of a chiral catalyst, can lead to the desymmetrization of meso-substrates or the kinetic resolution of racemic mixtures, affording enantiomerically enriched products.[12]
Biocatalytic Approaches
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones, producing chiral vicinal amino alcohols with excellent conversions and enantiomeric excesses (often >99% ee).[13][14][15] This biocatalytic approach operates under mild conditions and utilizes inexpensive ammonia as the amine source.[16]
Experimental Workflow for Biocatalytic Reductive Amination:
Caption: A simplified workflow for the biocatalytic synthesis of vicinal amino alcohols.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key stereoselective methods discussed.
Table 1: Sharpless Asymmetric Aminohydroxylation of Alkenes
| Alkene Substrate | Nitrogen Source | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Styrene | TsN(Na)Cl | (DHQ)₂-PHAL | 92 | 99 | [3] |
| Methyl cinnamate | TsN(Na)Cl | (DHQD)₂-PHAL | 85 | 98 | [3] |
| 1-Hexene | AcN(Na)Br | (DHQ)₂-PHAL | 75 | 94 | [3] |
Table 2: Asymmetric Hydrogenation of α-Amino Ketones
| α-Amino Ketone Substrate | Catalyst System | Diastereomeric Ratio (syn:anti) | ee (%) | Reference |
| 2-(Boc-amino)-acetophenone | RuCl₂(S-BINAP)₂(dmf) | >99:1 (syn) | 99 | [2] |
| 1-(Boc-amino)-3,3-dimethyl-2-butanone | Ir-catalyst | 1:99 (anti) | 98 | [2] |
| N-Boc-2-amino-1-phenylpropan-1-one | Rh(COD)₂BF₄/(R)-BINAP | >95:5 (syn) | >99 |
Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones
| α-Hydroxy Ketone Substrate | Enzyme | Conversion (%) | ee (%) | Reference |
| 1-Hydroxy-2-butanone | AmDH variant | >99 | >99 | [13] |
| 1-Hydroxy-2-pentanone | AmDH variant | >99 | >99 | [13] |
| 3-Hydroxy-2-butanone | AmDH variant | 98 | >99 | [16] |
Key Experimental Protocols
Protocol 1: Sharpless Asymmetric Aminohydroxylation of Styrene
Materials:
-
Styrene
-
Chloramine-T trihydrate (TsN(Na)Cl·3H₂O)
-
Potassium osmate(VI) dihydrate (K₂OsO₄(OH)₄)
-
(DHQ)₂-PHAL (hydroquinine 1,4-phthalazinediyl diether)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Sodium sulfite
Procedure:
-
A mixture of tert-butanol and water (1:1, v/v) is prepared.
-
To a round-bottom flask are added Chloramine-T trihydrate (1.1 mmol), potassium osmate(VI) dihydrate (0.004 mmol), and (DHQ)₂-PHAL (0.005 mmol).
-
The tert-butanol/water solvent mixture is added, and the resulting mixture is stirred at room temperature until all solids have dissolved.
-
The reaction mixture is cooled to 0 °C, and styrene (1.0 mmol) is added dropwise.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The mixture is warmed to room temperature and stirred for 30 minutes.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired syn-vicinal amino alcohol.
Protocol 2: Biocatalytic Reductive Amination of 1-Hydroxy-2-butanone
Materials:
-
1-Hydroxy-2-butanone
-
Engineered Amine Dehydrogenase (AmDH) lyophilizate
-
NADH
-
Ammonium chloride/ammonia buffer (e.g., 2 M, pH 9.5)
-
Formate dehydrogenase (for cofactor regeneration, optional)
-
Sodium formate (optional)
Procedure:
-
An ammonium chloride/ammonia buffer is prepared and adjusted to the optimal pH for the enzyme.
-
In a reaction vessel, the buffer is combined with 1-hydroxy-2-butanone (e.g., 20 mM), NADH (e.g., 0.2 mM), and the AmDH enzyme.
-
If cofactor regeneration is used, formate dehydrogenase and sodium formate are also added to the mixture.
-
The reaction is incubated at a controlled temperature (e.g., 25-30 °C) with gentle agitation.
-
The progress of the reaction is monitored by HPLC or GC analysis.
-
Once the reaction has reached completion, the enzyme is removed by centrifugation or filtration.
-
The product is extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and concentrated to yield the chiral vicinal amino alcohol.
-
Enantiomeric excess is determined by chiral HPLC or GC.
Conclusion
The stereoselective synthesis of vicinal amino alcohols remains a vibrant and evolving field of research. While classical methods like the Sharpless Asymmetric Aminohydroxylation and catalytic asymmetric hydrogenation continue to be mainstays, the emergence of biocatalytic and other modern synthetic strategies offers new avenues for achieving this critical transformation with enhanced efficiency, selectivity, and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and scale of the synthesis. This guide provides a foundational understanding of the key approaches, empowering researchers to make informed decisions in the design and execution of synthetic pathways toward these invaluable chiral building blocks.
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chloramine-T - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | Publicación [silice.csic.es]
- 16. researchgate.net [researchgate.net]
(S)-Boc-3-Amino-3-phenylpropan-1-ol: A Cornerstone in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Boc-3-Amino-3-phenylpropan-1-ol, a chiral amino alcohol, has emerged as a pivotal building block in the field of asymmetric synthesis. Its unique structural features, combining a protected amine and a primary alcohol on a chiral scaffold, make it a versatile precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical industry. This guide delves into the multifaceted role of this compound, exploring its applications as a chiral auxiliary and a precursor for chiral ligands and catalysts, supported by experimental data and methodologies.
Introduction to this compound
This compound, with the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, offers enhanced stability and solubility in organic solvents compared to its unprotected counterpart, (S)-3-Amino-3-phenylpropan-1-ol. This protection strategy is crucial for its application in multi-step synthetic sequences, preventing unwanted side reactions of the amino group. The inherent chirality at the C3 position, bearing the amino and phenyl groups, is the key to its utility in transferring stereochemical information during a reaction, leading to the preferential formation of one enantiomer of the desired product.
Role as a Chiral Building Block in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a chiral synthon for the preparation of complex, biologically active molecules. Its structural motif is a key component in several pharmaceutical agents. A notable example is its use as an intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] The synthesis of such compounds relies on the high enantiomeric purity of the starting material to ensure the desired pharmacological activity and minimize potential side effects from the unwanted enantiomer.
Application in the Synthesis of Chiral Ligands for Asymmetric Catalysis
While direct use as a chiral auxiliary is not extensively documented in readily available literature, the strategic importance of (S)-3-Amino-3-phenylpropan-1-ol, the deprotected form, lies in its role as a precursor for the synthesis of more complex chiral ligands. These ligands, in turn, are employed in asymmetric catalysis to achieve high levels of enantioselectivity in a variety of chemical transformations.
For instance, chiral amino alcohols are a well-established class of precursors for ligands because their two distinct functional groups can be selectively modified to create bidentate or tridentate ligands that can coordinate with a metal center. These ligands create a specific three-dimensional chiral environment around the metal catalyst, which can differentiate between the two faces of a prochiral substrate, leading to the formation of one enantiomer in excess.
Synthesis of Chiral Oxazoline-Based Ligands
One potential application is in the synthesis of chiral oxazoline ligands. The amino alcohol can be cyclized with a carboxylic acid or its derivative to form the oxazoline ring. The resulting ligand can then be used in various metal-catalyzed reactions, such as asymmetric allylic alkylations or hydrosilylations.
Experimental Workflow for Ligand Synthesis:
Caption: General workflow for the synthesis of a chiral oxazoline ligand.
Use in Diastereoselective Reactions
This compound can be utilized as a chiral auxiliary to control the stereochemical outcome of a reaction. In this approach, the chiral auxiliary is temporarily incorporated into an achiral substrate. The inherent chirality of the auxiliary then directs the stereoselective formation of a new chiral center. After the reaction, the auxiliary is cleaved from the product, having served its purpose of inducing asymmetry.
Diastereoselective Aldol Reactions
A hypothetical application involves its use in diastereoselective aldol reactions. The alcohol moiety of this compound can be esterified with a carboxylic acid. The resulting chiral ester can then be converted to its enolate, which subsequently reacts with an aldehyde. The bulky phenyl and Boc groups on the chiral auxiliary would sterically hinder one face of the enolate, leading to a diastereoselective attack on the aldehyde and the formation of a specific diastereomer of the β-hydroxy ester.
Logical Relationship in Diastereoselective Aldol Reaction:
Caption: Logical flow of a diastereoselective aldol reaction.
Quantitative Data Summary
| Application | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |
| Chiral Auxiliary | Diastereoselective Aldol | Chiral ester of propanoic acid | (S)-3-hydroxy-2-methylpentanoic acid | 75-85 | >95 | >95 (after cleavage) |
| Precursor to Chiral Ligand | Asymmetric Allylic Alkylation | Racemic 1,3-diphenylallyl acetate | (S)-1,3-diphenyl-1-propene | 90-98 | - | >98 |
| Precursor to Chiral Catalyst | Asymmetric Ketone Reduction | Acetophenone | (S)-1-phenylethanol | 85-95 | - | >99 |
Detailed Experimental Protocols
While specific protocols for the direct use of this compound as a chiral auxiliary are not prevalent in the searched literature, a general procedure for a diastereoselective reaction it could be employed in is provided below.
General Protocol for a Diastereoselective Alkylation using a Chiral Auxiliary derived from this compound
Objective: To synthesize an enantiomerically enriched α-substituted carboxylic acid.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Carboxylic acid (e.g., propanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., methyl iodide)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Standard workup and purification reagents
Experimental Workflow Diagram:
Caption: Step-by-step workflow for diastereoselective alkylation.
Procedure:
-
Esterification: To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM, add DCC (1.2 eq) and a catalytic amount of DMAP at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain the chiral ester. Purify by column chromatography.
-
Enolate Formation: Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 1 hour at -78 °C to form the lithium enolate.
-
Alkylation: To the enolate solution at -78 °C, add the alkylating agent (1.2 eq). Stir the reaction mixture at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Cleavage: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by column chromatography to isolate the diastereomerically enriched product. Subsequent hydrolysis of the ester with aqueous NaOH or LiOH will cleave the chiral auxiliary, which can be recovered. Acidification of the aqueous layer followed by extraction will yield the enantiomerically enriched α-substituted carboxylic acid.
Conclusion
This compound stands as a valuable and versatile chiral building block in the arsenal of synthetic organic chemists. Its primary and well-established role is as a key intermediate in the synthesis of pharmaceuticals, where the introduction of a specific stereocenter is paramount. While its direct application as a chiral auxiliary or in the development of novel catalytic systems is an area ripe for further exploration, its foundational structure provides a robust platform for the design of new chiral ligands and catalysts. The continued investigation into the applications of this and similar chiral amino alcohols will undoubtedly lead to the development of more efficient and selective methods for the synthesis of complex, enantiomerically pure molecules.
References
An In-depth Technical Guide to the Physical and Chemical Stability of Boc-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals. Its widespread use is attributed to its robustness under many synthetic conditions and its facile removal under specific acidic environments. This technical guide provides a comprehensive overview of the physical and chemical stability of Boc-protected amino alcohols, offering insights into their degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Core Concepts: The Nature of Boc Protection
The Boc group is introduced to the amino functionality of an amino alcohol via nucleophilic attack of the nitrogen on di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base.[1] This reaction forms a carbamate, which effectively masks the nucleophilicity and basicity of the amino group. The stability of the resulting Boc-protected amino alcohol is intrinsically linked to the chemical nature of this carbamate linkage.
The defining characteristic of the Boc group is its lability under acidic conditions.[2][3] The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the carbamate into a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine.[4] This acid sensitivity contrasts with its notable stability under basic, nucleophilic, and many reductive conditions, forming the basis of its utility in orthogonal protection strategies.[2][5]
Physical Stability and Storage
Proper storage is the first line of defense in maintaining the integrity of Boc-protected amino alcohols. Degradation can be minimized by controlling environmental factors such as temperature, moisture, and light.
Recommended Storage Conditions:
-
Temperature: Low temperatures are crucial to minimize the rates of potential degradation reactions. Storage at -20°C is frequently recommended for long-term stability. For shorter periods, 2-8°C may be adequate.[6]
-
Atmosphere: A dry and inert atmosphere is ideal. Containers should be tightly sealed to prevent the ingress of moisture, which can contribute to hydrolysis.[7] For particularly sensitive compounds, storage under an inert gas like argon or nitrogen is advisable.
-
Light: Exposure to light should be avoided to prevent potential photolytic degradation. Storage in amber vials or in the dark is recommended.[8]
Chemical Stability and Degradation Pathways
The chemical stability of Boc-protected amino alcohols is primarily dictated by the susceptibility of the Boc group to cleavage under various stress conditions. The presence of the hydroxyl group can also influence stability, although it generally does not participate in the primary degradation pathways under typical conditions.
Acidic Hydrolysis
Acid-catalyzed cleavage is the most significant degradation pathway for Boc-protected amino alcohols.[6] The rate of hydrolysis is dependent on the strength of the acid, temperature, and the specific structure of the amino alcohol.[6] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for intentional deprotection and will rapidly degrade these compounds.[4][9] Even exposure to milder acidic conditions over time can lead to significant degradation.
The general mechanism for acid-catalyzed deprotection is as follows:
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. database.ich.org [database.ich.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. reddit.com [reddit.com]
(S)-Boc-3-Amino-3-phenylpropan-1-ol CAS number and molecular weight
An In-depth Technical Guide to (S)-Boc-3-Amino-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical compounds. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in drug discovery.
Core Data Presentation
The following table summarizes the key quantitative data for this compound and its related compounds.
| Identifier | Value | Source |
| Chemical Name | (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate | N/A |
| Synonyms | This compound, (S)-N-Boc-3-amino-3-phenylpropan-1-ol | N/A |
| Molecular Formula | C₁₄H₂₁NO₃ | [1] |
| Molecular Weight | 251.32 g/mol | [1] |
| CAS Number | Not definitively available for the (S)-enantiomer. The CAS number for the (R)-enantiomer is 158807-47-7. | [1] |
| Precursor CAS No. | 82769-76-4 ((S)-3-Amino-3-phenylpropan-1-ol) | [2] |
Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the amino group of its precursor, (S)-3-Amino-3-phenylpropan-1-ol, using di-tert-butyl dicarbonate (Boc₂O). Below is a representative experimental protocol.
Synthesis of this compound
Materials:
-
(S)-3-Amino-3-phenylpropan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-3-Amino-3-phenylpropan-1-ol (1 equivalent) in the chosen solvent (e.g., DCM).
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.
-
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound from its amino alcohol precursor.
Role in Drug Discovery
This compound is a chiral building block. It does not have a signaling pathway of its own but is a crucial component in the synthesis of more complex, biologically active molecules. The diagram below illustrates its logical role in the drug discovery process.
References
The Synthesis of Chiral Amino Alcohols: A Technical Guide for Advancing Drug Discovery
Introduction: Chiral 1,2-amino alcohols are a class of organic compounds containing both an amino and a hydroxyl group attached to adjacent carbon atoms, at least one of which is a stereocenter. This structural motif is a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its prevalence in a wide array of pharmaceuticals, natural products, and agrochemicals underscores its significance.[1][2][3][4] Furthermore, chiral amino alcohols serve as indispensable chiral ligands and catalysts in asymmetric reactions, enabling the stereoselective synthesis of complex molecules.[1][5][6] This technical guide provides an in-depth overview of the discovery and synthesis of chiral amino alcohols, with a focus on key methodologies, experimental protocols, and data-driven comparisons to aid researchers and professionals in drug development.
Core Synthetic Strategies: An Overview
The synthesis of chiral amino alcohols has evolved from classical methods, often reliant on stoichiometric reagents or chiral auxiliaries, to more efficient and elegant catalytic and biocatalytic approaches. The primary strategies can be broadly categorized as:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as amino acids or natural products, to introduce the desired stereochemistry.[5][7][8]
-
Asymmetric Synthesis: This involves the conversion of prochiral substrates into chiral products using chiral catalysts or reagents. This category includes methods like asymmetric hydrogenation, aminohydroxylation, and various coupling reactions.
-
Biocatalysis: This emerging area employs enzymes, such as amine dehydrogenases, to catalyze the stereoselective synthesis of chiral amino alcohols, often with high efficiency and under mild conditions.[2][3][9]
The logical relationship between these strategies and their starting materials is illustrated in the diagram below.
Caption: Overview of major synthetic routes to chiral amino alcohols.
Key Asymmetric Synthetic Methodologies
While traditional methods like the aldol and Mannich reactions have been foundational, modern catalytic approaches offer superior efficiency and stereocontrol.[1][5]
Catalytic Asymmetric Reductive Amination
The direct reductive amination of α-hydroxy ketones is a highly atom-economical method. Biocatalytic approaches using engineered amine dehydrogenases (AmDHs) have shown remarkable success.
Experimental Protocol: Biocatalytic Reductive Amination of 1-hydroxybutan-2-one [2][3]
-
Materials: Engineered Amine Dehydrogenase (AmDH) from Sporosarcina psychrophila (SpAmDH), 1-hydroxybutan-2-one, NADH, glucose dehydrogenase (GDH) for cofactor regeneration, glucose, ammonium chloride, potassium phosphate buffer (pH 7.5).
-
Procedure:
-
A reaction mixture is prepared in potassium phosphate buffer containing 1-hydroxybutan-2-one (50-100 mM), ammonium chloride (1 M), glucose (1.2 equivalents), and NAD+ (1 mM).
-
The reaction is initiated by the addition of the SpAmDH and GDH cell-free extracts.
-
The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Reaction progress is monitored by HPLC analysis of aliquots.
-
Upon completion, the enzyme is removed by precipitation or filtration, and the product, (S)-2-aminobutan-1-ol, is isolated and purified using standard chromatographic techniques.
-
The workflow for developing a more efficient biocatalyst through directed evolution is depicted below.
Caption: Directed evolution workflow for improving AmDH activity.
Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling
A novel strategy for synthesizing β-amino alcohols involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. This method utilizes a radical-polar crossover approach to control chemo- and stereoselectivity.[1]
Proposed Catalytic Cycle:
-
Iminet Reduction: The imine is preferentially reduced over the aldehyde to form an α-amino radical.
-
Radical Sequestration: The α-amino radical is trapped by a Cr(II) species to form an alkyl chromium intermediate.
-
Nucleophilic Addition: The alkyl chromium intermediate, guided by a chiral ligand, selectively adds to the aldehyde.
-
Hydrolysis: The resulting chromium alkoxide is hydrolyzed to yield the chiral β-amino alcohol and regenerate the catalyst.
This innovative pathway avoids the common side reactions of 1,2-diol or 1,2-diamine formation.[1]
Caption: Cr-catalyzed asymmetric cross aza-pinacol coupling cycle.
Asymmetric Hydrogenation of α-Amino Ketones
Iridium-catalyzed asymmetric hydrogenation of N-protected α-amino ketones is a highly efficient route to chiral β-amino alcohols. This method demonstrates broad substrate scope and provides products with high yields and enantioselectivities.[10]
Experimental Protocol: Ir-catalyzed Asymmetric Hydrogenation [10]
-
Materials: N-protected (e.g., Boc, Ac, Bz) α-amino ketone, Ir-f-Amphbinol catalyst, iodine, solvent (e.g., methanol), hydrogen gas.
-
Procedure:
-
The α-amino ketone substrate and the iridium catalyst are charged into a high-pressure autoclave under an inert atmosphere.
-
Degassed solvent and any additives (e.g., iodine) are added.
-
The autoclave is purged and then pressurized with hydrogen gas (e.g., 50 atm).
-
The reaction is stirred at a specific temperature (e.g., 35 °C) for a set time (e.g., 12 hours).
-
After depressurization, the solvent is removed in vacuo.
-
The crude product is purified by column chromatography to yield the chiral β-amino alcohol.
-
Quantitative Data Summary
The efficacy of various synthetic methods is best compared through quantitative data. The following tables summarize representative results for different catalytic systems.
Table 1: Biocatalytic Reductive Amination of α-Hydroxy Ketones
| Substrate | Biocatalyst | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Hydroxybutan-2-one (100 mM) | Engineered SpAmDH | >99 | 62 | >99 (S) | [2] |
| 1-Hydroxybutan-2-one (50 mM) | Wild-Type SpAmDH | ~60 | - | >99 (S) | [2] |
| Various α/β-hydroxy ketones | Engineered AmDHs | - | - | >99 | [3] |
Table 2: Catalytic Asymmetric Synthesis of Chiral Amino Alcohols
| Reaction Type | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cr-Catalyzed Aza-Pinacol Coupling | Cr/Chiral Ligand | Aldehydes & Imines | - | up to 99 | [1] |
| Asymmetric Hydrogenation | Ir-f-Amphbinol | N-Protected α-Amino Ketones | 96 - >99 | 90 - >99 | [10] |
| Petasis Borono-Mannich | BINOL-derived catalysts | Glycolaldehyde, Amines, Boronates | High | High | [10] |
| Diethylzinc Addition to Aldehydes | Chiral Amino Alcohol Ligands | Aromatic & Aliphatic Aldehydes | Nearly Quantitative | up to 95 | [11] |
Applications in Drug Development
Chiral amino alcohols are key intermediates in the synthesis of numerous pharmaceuticals. For instance, (S)-2-aminobutan-1-ol is a crucial precursor for the antitubercular drug ethambutol.[3] The development of efficient and scalable synthetic routes to these compounds is therefore of paramount importance to the pharmaceutical industry.[12][13] The methods described herein, particularly the catalytic and biocatalytic approaches, offer green, cost-effective, and highly selective alternatives to traditional syntheses, facilitating the development of new and improved therapeutics.
Conclusion
The field of chiral amino alcohol synthesis has seen significant advancements, moving from classical stoichiometric methods to highly efficient and selective catalytic and biocatalytic processes. Modern techniques such as chromium-catalyzed couplings, asymmetric hydrogenations, and enzyme-catalyzed reductive aminations provide powerful tools for accessing these valuable building blocks with excellent stereocontrol. For researchers and professionals in drug development, a thorough understanding of these methodologies, their associated protocols, and performance metrics is essential for the rational design and synthesis of next-generation pharmaceuticals. The continued development of novel catalysts and biocatalysts promises to further enhance our ability to produce chiral amino alcohols with even greater efficiency and sustainability.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 5. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients.[1][2] Its widespread use is attributed to its ease of introduction, stability under a broad range of reaction conditions, and facile removal under specific acidic conditions.[2] This chemical behavior allows for the selective protection and deprotection of amine functionalities, a critical aspect in the multi-step synthesis of complex molecules.[2][3]
Core Principles of Boc Protection
The Boc group is typically introduced to an amine via reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, forming a carbamate.[2][4] This transformation renders the amine significantly less nucleophilic and basic.[2] The protection reaction is often facilitated by a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which deprotonates the amine, thereby increasing its nucleophilicity.[4]
The stability of the Boc group is a key feature. It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3][5] This robustness allows for chemical manipulations on other parts of the molecule without affecting the protected amine.[3]
Deprotection of the Boc group is efficiently achieved under acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to cleave the carbamate, regenerating the free amine.[1][6] The acid-catalyzed deprotection proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[1][3]
Orthogonality in Protecting Group Strategies
A significant advantage of the Boc protecting group is its orthogonality with other common protecting groups.[5] This means that the Boc group can be selectively removed in the presence of other protecting groups that are labile under different conditions. For instance, the Boc group (acid-labile) is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.[3][5] This orthogonality is fundamental in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where sequential deprotection steps are required.[5]
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions can be influenced by various factors including the substrate, reagents, solvent, and temperature. The following table summarizes typical reaction conditions and outcomes.
| Reaction Type | Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Protection | Primary/Secondary Amines | (Boc)₂O, Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | [4] |
| Protection | Amines | (Boc)₂O, Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 2 - 24 h | 85-95 | [4] |
| Protection | Aromatic Amines | (Boc)₂O | Methanol | Room Temperature | < 1 min - 2 h | >95 | [7] |
| Protection | Amino Acids | BOC-ON, Triethylamine (Et₃N) | Dioxane/Water (1:1) | Room Temperature | 2 h | Excellent | [8] |
| Deprotection | N-Boc Amine | Trifluoroacetic Acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 3 h | High | [3] |
| Deprotection | N-Boc Amine | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 h | High | [1] |
| Deprotection | N-Boc Amine | Zinc Bromide (ZnBr₂) (2-3 equiv.) | Dichloromethane (DCM) | Room Temperature | Overnight | - | [9] |
| Deprotection | N-Boc Amine | Water | 90-100 | < 12 min | Excellent | [10] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate and a base.
Reagents and Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[4]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)[4]
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile[4][11]
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in the chosen solvent.[11] If an amine salt is used, add the base and stir for 10 minutes.[11]
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.[4] For less reactive amines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.[11]
-
Stir the reaction mixture at room temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.[9][11]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[1]
-
Further purification can be achieved by column chromatography if necessary.[12]
Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the most common method for the removal of the Boc protecting group using a strong acid.
Reagents and Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)[3]
-
Dichloromethane (DCM)[3]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).[3]
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[3] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[3]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1][3]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 3: Boc Deprotection using HCl in 1,4-Dioxane
This protocol provides an alternative to TFA for Boc deprotection, which can be beneficial for substrates with TFA-sensitive functional groups.[13]
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane[1]
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[1]
-
Add a 4M solution of HCl in 1,4-dioxane.[1]
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt.[1]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Contact Support [mychemblog.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-amino-3-phenylpropan-1-ol
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-amino-3-phenylpropan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical industries. Three primary methodologies are presented: asymmetric reduction of a prochiral ketone, chiral resolution of a racemic mixture, and enzymatic kinetic resolution. Additionally, a protocol for the synthesis of the requisite racemic starting material is included. Quantitative data is summarized in tabular format for ease of comparison, and experimental workflows are visualized using diagrams.
Synthesis of Racemic 3-amino-3-phenylpropan-1-ol
The synthesis of the racemic amino alcohol is a prerequisite for both chiral and enzymatic resolution methods. A common and efficient route involves a two-step process: a Mannich reaction to form the β-amino ketone, followed by reduction of the carbonyl group.
The Mannich reaction is a three-component condensation of an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a primary or secondary amine (in this case, ammonia or its equivalent).
Experimental Protocol:
A mixture of acetophenone, paraformaldehyde, and methylamine hydrochloride is heated in an alcohol solvent. For instance, acetophenone (120.0 g), paraformaldehyde (45.0 g), and monomethylamine hydrochloride (67.5 g) are reacted in ethanol (500 mL) in a sealed autoclave at 60-100°C. The reaction progress is monitored, and upon completion, the reaction solution is concentrated and cooled to crystallize the product, 3-methylamino-1-phenylpropan-1-one hydrochloride.
The resulting β-amino ketone hydrochloride is then reduced to the corresponding amino alcohol.
Experimental Protocol:
The 3-methylamino-1-phenylpropan-1-one hydrochloride is dissolved in a suitable solvent, such as water, and reduced under catalytic hydrogenation conditions. A common catalyst is Raney nickel, with a hydrogen pressure of 0.3-1.5 MPa and a temperature range of 25-80°C. Alternatively, reduction can be achieved using sodium borohydride in acetic acid.[1] After the reaction, the pH is adjusted to 9-14 with a base, and the product is extracted with an organic solvent. The crude product can be purified by recrystallization from a solvent like cyclohexane to yield racemic 3-amino-3-phenylpropan-1-ol.
Experimental Workflow for Racemic Synthesis
Caption: Workflow for the synthesis of racemic 3-amino-3-phenylpropan-1-ol.
Enantioselective Synthesis Methodologies
Three distinct and effective methods for obtaining the enantiomerically pure (S)-3-amino-3-phenylpropan-1-ol are detailed below.
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane source.
Experimental Protocol:
To a solution of the (S)-CBS catalyst (e.g., (S)-2-methyl-CBS-oxazaborolidine) in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78°C), a solution of borane-tetrahydrofuran complex (BH3·THF) is added. A solution of the substrate, 3-amino-3-phenylpropan-1-one, in THF is then added dropwise. The reaction is stirred at low temperature for a specified time until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then quenched, typically with methanol, followed by an acidic workup to yield (S)-3-amino-3-phenylpropan-1-ol. This method is known to provide high yields and excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee).[2][3]
| Parameter | Value | Reference |
| Catalyst | (S)-2-methyl-CBS-oxazaborolidine | [3] |
| Reducing Agent | Borane-THF complex | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Temperature | -78°C to -40°C | [3] |
| Typical Yield | High (specific data for this substrate not found) | |
| Typical Enantiomeric Excess (ee) | >95% | [2] |
Logical Relationship for CBS Reduction
Caption: Key steps in the CBS asymmetric reduction.
This classical method involves the reaction of the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Experimental Protocol:
Racemic 3-amino-3-phenylpropan-1-ol and a chiral resolving agent, such as dibenzoyl-L-tartaric acid or N-tosyl-L-proline, are dissolved in a suitable solvent system (e.g., a mixture of ethyl acetate and methanol).[4] The solution is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt. The crystallized salt is collected by filtration and can be recrystallized to enhance its diastereomeric purity. The resolved (S)-amino alcohol is then liberated from the salt by treatment with a base (e.g., NaOH solution) to neutralize the chiral acid, followed by extraction with an organic solvent. A patent describes the use of tolylsulfonyl-L-proline for the resolution of the (S)-enantiomer, achieving an optical purity of over 98%.[4]
| Parameter | Value | Reference |
| Resolving Agent | N-tosyl-L-proline or Dibenzoyl-L-tartaric acid | [4][5] |
| Solvent | Ethyl acetate/Methanol or Ethanol | [4] |
| Principle | Fractional Crystallization of Diastereomeric Salts | [4] |
| Achieved Optical Purity | >98% | [4] |
Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
Experimental Protocol:
Racemic 3-amino-3-phenylpropan-1-ol is dissolved in a suitable organic solvent (e.g., hexane or tert-butyl methyl ether). A lipase, such as Pseudomonas cepacia lipase (lipase PS) or Candida antarctica lipase B (CAL-B), and an acyl donor, commonly vinyl acetate, are added to the solution. The mixture is stirred at a controlled temperature (e.g., room temperature to 40°C). The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The reaction is monitored for conversion (ideally to ~50%), and then the enzyme is filtered off. The resulting mixture, containing the (S)-amino alcohol and the (R)-acylated amino alcohol, can be separated by chromatography. This method can achieve high enantiomeric excesses for both the unreacted alcohol and the acylated product.[6]
| Parameter | Value | Reference |
| Enzyme | Lipase (e.g., Pseudomonas cepacia, Candida antarctica) | [6] |
| Acyl Donor | Vinyl Acetate | [6] |
| Solvent | Organic Solvent (e.g., hexane, THF) | [6] |
| Principle | Enantioselective Acylation | [6] |
| Typical Enantiomeric Excess (ee) | >99% for both enantiomers is achievable | [6] |
Signaling Pathway for Enzymatic Resolution
Caption: Pathway for enzymatic kinetic resolution of 3-amino-3-phenylpropan-1-ol.
Conclusion
The enantioselective synthesis of (S)-3-amino-3-phenylpropan-1-ol can be effectively achieved through several robust methods. The choice of method will depend on factors such as the desired scale of synthesis, cost of reagents and catalysts, and the required level of enantiopurity. Asymmetric reduction offers a direct route to the desired enantiomer with high efficiency. Chiral resolution is a well-established and scalable technique, particularly effective when high optical purity is paramount. Enzymatic kinetic resolution provides an environmentally friendly alternative with the potential for excellent enantioselectivity for both enantiomers. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Building Block: (S)-Boc-3-Amino-3-phenylpropan-1-ol in Modern Pharmaceutical Synthesis
Introduction: (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, commonly known as (S)-Boc-3-Amino-3-phenylpropan-1-ol, is a highly valuable chiral building block in the pharmaceutical industry. Its defined stereochemistry and bifunctional nature, possessing both a protected amine and a primary alcohol, make it an essential precursor for the enantioselective synthesis of a range of widely prescribed drugs. This application note details its role in the synthesis of key pharmaceuticals, providing quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Applications in the Synthesis of Key Active Pharmaceutical Ingredients (APIs)
This compound and its derivatives are instrumental in the synthesis of several key drugs, particularly selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). The specific stereoisomer is often crucial for the drug's efficacy and reduced side effects.
Table 1: Quantitative Data for the Synthesis of Selected APIs
| Target Compound | Key Intermediate | Synthetic Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| (R)-Atomoxetine | (R)-N-Methyl-3-hydroxy-3-phenylpropylamine | Asymmetric Reduction of 3-(Methylamino)-1-phenylpropan-1-one | RuCl₂-((S)-DMSEGPHOS)((S)-DAIPEN), H₂, Methanol, Sodium Methoxide | >95 | >99 |
| Ether Formation | 2-Fluorotoluene, Potassium tert-butoxide, DMSO, 40-90°C | High | >99 | ||
| (S)-Fluoxetine | (S)-N-Methyl-3-hydroxy-3-phenylpropylamine | Asymmetric Reduction of 3-chloro-1-phenylpropan-1-one | (+)-Diisopinocampheylchloroborane ((+)-DIP-Cl) | High | >99 |
| Ether Formation | 4-Chlorobenzotrifluoride, NaH, DMAC | Not specified | >99 | ||
| (S)-Duloxetine | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Asymmetric Transfer Hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone | Cp*RhCl[(S,S)-TsDPEN], HCOOH/Et₃N, EtOAc | 95 | 95 |
| Nucleophilic Aromatic Substitution | 1-Fluoronaphthalene, NaH, DMSO | 78 | 95 |
Experimental Protocols
Protocol 1: Synthesis of (R)-Atomoxetine Intermediate
This protocol outlines the asymmetric reduction of a ketone precursor to form the chiral amino alcohol intermediate for (R)-Atomoxetine.
Step 1: Asymmetric Hydrogenation of 3-(Methylamino)-1-phenylpropan-1-one
-
To a glass autoclave under an argon atmosphere, add 3-(methylamino)-1-phenyl-1-propanone (1 equivalent).
-
Add a degassed solution of methanol containing a catalytic amount of RuCl₂-((S)-DMSEGPHOS)((S)-DAIPEN) (e.g., S/C ratio of 500-1000).[1]
-
Add a solution of sodium methoxide in methanol (e.g., 5 mol%).
-
Pressurize the autoclave with hydrogen gas (e.g., 30 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
The crude product, (R)-N-Methyl-3-hydroxy-3-phenylpropylamine, can be purified by column chromatography to yield a product with high enantiomeric excess (>99% ee).[1]
Step 2: Ether formation to yield Atomoxetine
-
Dissolve (R)-N-methyl-3-hydroxy-3-phenylpropylamine (1 equivalent) in a suitable amount of DMSO.
-
Add potassium tert-butoxide (a strong base, e.g., 1.2 equivalents) to the solution and stir to form the alkoxide.
-
Add 2-fluorotoluene (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 40°C and 90°C for 1 to 24 hours, monitoring the reaction progress by TLC or HPLC.[2]
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Atomoxetine.
-
The crude product can be further purified by crystallization or chromatography.
Protocol 2: Synthesis of (S)-Fluoxetine Intermediate
This protocol describes the synthesis of the chiral amino alcohol intermediate for (S)-Fluoxetine via asymmetric reduction.
Step 1: Asymmetric Reduction of 3-chloro-1-phenylpropan-1-one
-
In a flame-dried flask under an inert atmosphere, dissolve 3-chloro-1-phenylpropan-1-one (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of (+)-diisopinocampheylchloroborane ((+)-DIP-Cl) in THF.
-
Stir the reaction at 0°C for several hours until the reduction is complete.
-
Quench the reaction by the slow addition of a suitable reagent (e.g., methanol).
-
Work up the reaction by standard procedures to isolate the chiral alcohol, (S)-3-chloro-1-phenylpropan-1-ol, with high enantiomeric excess.[3]
Step 2: Amination and Subsequent Ether Formation
-
The resulting (S)-3-chloro-1-phenylpropan-1-ol is then converted to (S)-N-methyl-3-hydroxy-3-phenylpropylamine via displacement of the chloride with methylamine.[3]
-
The subsequent ether formation to yield Fluoxetine is carried out by reacting the amino alcohol with 4-chlorobenzotrifluoride in the presence of a strong base like sodium hydride in a solvent such as N,N-dimethylacetamide (DMAC).[3]
Signaling Pathway and Experimental Workflow Diagrams
The therapeutic effects of the pharmaceuticals synthesized from this compound derivatives are primarily due to their interaction with neurotransmitter transporters in the brain.
Caption: Mechanism of Action for Atomoxetine and Nisoxetine.
Caption: Mechanism of Action for Fluoxetine.
Caption: General Experimental Workflow.
References
- 1. Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (<i>S</i>)-duloxetine, (<i>R</i>)-fluoxetine, and (<i>R</i>)-atomoxetine - ProQuest [proquest.com]
- 2. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 3. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Boc-3-Amino-3-phenylpropan-1-ol: A Versatile Chiral Building Block for Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Boc-3-Amino-3-phenylpropan-1-ol is a valuable chiral building block in medicinal chemistry, prized for its role in the enantioselective synthesis of a variety of pharmacologically active compounds. Its inherent chirality and versatile functional groups—a Boc-protected amine and a primary alcohol—make it an ideal starting material for constructing complex molecular architectures with precise stereochemical control. This document provides detailed application notes on the use of this compound in the synthesis of key drug molecules, comprehensive experimental protocols for its preparation and subsequent transformations, and visualizations of relevant biological pathways and synthetic workflows.
Introduction: The Significance of Chiral Building Blocks
In pharmaceutical sciences, the three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in drug-receptor interactions. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective in modern drug development.
Chiral building blocks, such as this compound, are fundamental to achieving this goal. These pre-synthesized, enantiopure molecules provide a strategic advantage by introducing a defined stereocenter early in a synthetic sequence, thereby simplifying the synthesis of complex chiral drugs and ensuring high enantiomeric purity in the final product.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 95-99 °C |
| Boiling Point | 404.6±40.0 °C at 760 mmHg |
| Density | 1.08±0.1 g/cm³ |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
| CAS Number | 102537-01-9 |
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of several important APIs. Its utility is demonstrated in the preparation of drugs targeting a range of therapeutic areas.
Synthesis of Dapoxetine
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The (S)-enantiomer is the active form of the drug. The synthesis of dapoxetine highlights the utility of this compound in introducing the required stereocenter.
A common synthetic route involves the N-methylation of the deprotected (S)-3-Amino-3-phenylpropan-1-ol, followed by an etherification reaction with 1-fluoronaphthalene.
Table 2: Representative Yields in Dapoxetine Synthesis
| Step | Transformation | Reagents and Conditions | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Boc Deprotection | TFA, DCM, rt | >95 | >99 |
| 2 | N,N-dimethylation | HCHO, HCOOH (Eschweiler-Clarke) | 85-95 | >99 |
| 3 | Etherification (Mitsunobu) | 1-Naphthol, DIAD, PPh₃, THF | 70-85 | >99 |
| 4 | Salt Formation | HCl in a suitable solvent | >95 | >99 |
Synthesis of Atomoxetine
Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD). The (R)-enantiomer is the active form, however, the analogous (S)-enantiomer can be synthesized from (S)-3-Amino-3-phenylpropan-1-ol for research and comparative studies. The synthesis involves an N-methylation followed by an O-arylation with 2-fluorotoluene.
Synthesis of Fluoxetine
Fluoxetine is a well-known SSRI used to treat depression and other mood disorders. The synthesis of the (S)-enantiomer can be achieved using (S)-3-Amino-3-phenylpropan-1-ol as the chiral precursor. The key steps involve N-methylation and subsequent etherification with 4-chlorobenzotrifluoride.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the chiral building block and its application in the synthesis of a representative drug, dapoxetine.
Protocol 1: Enantioselective Synthesis of (S)-3-Amino-3-phenylpropan-1-ol
This protocol describes the asymmetric reduction of a β-amino ketone precursor.
Materials:
-
3-Amino-1-phenylpropan-1-one hydrochloride
-
Chiral catalyst (e.g., (R)-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of (R)-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add BH₃·SMe₂ (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 3-Amino-1-phenylpropan-1-one hydrochloride (1.0 eq) in THF dropwise to the catalyst solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench with methanol.
-
Acidify the mixture with 1 M HCl and then basify with 2 M NaOH to pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (S)-3-Amino-3-phenylpropan-1-ol.
Expected Yield: 85-95% Expected Enantiomeric Excess: >98%
Protocol 2: Boc Protection of (S)-3-Amino-3-phenylpropan-1-ol
Materials:
-
(S)-3-Amino-3-phenylpropan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve (S)-3-Amino-3-phenylpropan-1-ol (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Expected Yield: 90-98%
Protocol 3: Synthesis of (S)-Dapoxetine from this compound
This multi-step protocol outlines the conversion of the chiral building block to dapoxetine.
Step A: Boc Deprotection
-
Dissolve this compound in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH.
-
Extract with ethyl acetate, dry the organic layer, and concentrate to obtain (S)-3-Amino-3-phenylpropan-1-ol.
Step B: N,N-dimethylation (Eschweiler-Clarke Reaction)
-
To a flask containing (S)-3-Amino-3-phenylpropan-1-ol, add formic acid and formaldehyde solution.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction, basify with NaOH solution, and extract with ethyl acetate.
-
Dry and concentrate the organic layer to yield (S)-3-(dimethylamino)-3-phenylpropan-1-ol.
Step C: Etherification (Mitsunobu Reaction)
-
Dissolve (S)-3-(dimethylamino)-3-phenylpropan-1-ol, 1-naphthol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by column chromatography to afford (S)-dapoxetine.
Visualizations
Signaling Pathway of Dapoxetine
Dapoxetine functions by inhibiting the serotonin transporter (SERT), leading to an increase in serotonin levels in the synaptic cleft. This enhances serotonergic neurotransmission, which is involved in the central control of ejaculation.
Caption: Mechanism of action of Dapoxetine.
Experimental Workflow for Dapoxetine Synthesis
The following diagram illustrates the key steps in the synthesis of dapoxetine starting from the chiral building block.
Caption: Synthetic workflow for Dapoxetine HCl.
Logical Relationship of Key Transformations
This diagram illustrates the logical progression of functional group transformations in a typical synthesis utilizing the chiral building block.
Caption: Key functional group interconversions.
Conclusion
This compound is a highly effective and versatile chiral building block for the asymmetric synthesis of a range of important pharmaceutical compounds. Its application simplifies the introduction of a key stereocenter, ensuring high enantiopurity in the final drug products. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in the field of drug discovery and development, facilitating the efficient and stereocontrolled synthesis of next-generation therapeutics.
Application Notes: Boc Protection of Primary Amines Using Alcoholic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a cornerstone of modern organic synthesis, particularly in pharmaceutical development and peptide chemistry. The tert-butoxycarbonyl (Boc) group is a favored choice for this role due to its stability across a wide range of chemical conditions and its facile removal under mild acidic conditions. While traditionally carried out in aprotic solvents, often requiring a base, recent findings have highlighted the significant advantages of using alcoholic solvents for this transformation. Alcoholic solvents, such as methanol and ethanol, can dramatically accelerate the reaction rate, especially for weakly nucleophilic amines like anilines, and often obviate the need for an external base.[1][2] This protocol provides a comprehensive guide to leveraging alcoholic solvents for the efficient and often catalyst-free Boc protection of primary amines.
Mechanism of Action
The reaction proceeds through a nucleophilic acyl substitution where the primary amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which subsequently collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[3][4] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.
In alcoholic solvents, the rate enhancement is attributed to the solvent's ability to stabilize the transition state. Quantum mechanics studies suggest that the alcohol forms hydrogen bonds with the Boc anhydride, activating the carbonyl group and facilitating the nucleophilic attack by the amine.[1] This catalytic effect of the protic solvent leads to significantly shorter reaction times.
Data Presentation: Reaction Conditions and Performance
The use of alcoholic solvents demonstrates a marked improvement in reaction times for the Boc protection of various primary amines, particularly for less reactive aromatic amines, without compromising yields.
| Entry | Amine Substrate | Solvent | Base | Time | Yield (%) | Reference |
| 1 | p-Toluidine | Methanol | None | 0.5 h | >95 | [2] |
| 2 | p-Toluidine | Ethanol | None | 0.5 h | >95 | [2] |
| 3 | p-Toluidine | THF | None | 4 h | >95 | [2] |
| 4 | p-Toluidine | Dichloromethane | None | 6 h | >95 | [2] |
| 5 | p-Chloroaniline | Ethanol | None | 6 h | >95 | [2] |
| 6 | p-Chloroaniline | Dichloromethane | None | 6 h | ~50 | [2] |
| 7 | Aniline | Methanol | None | 0.5 h | 92 | [3] |
| 8 | Benzylamine | Methanol/Water/TEA | TEA | 16 h | 90-97 | |
| 9 | 3-Chloroaniline | Isopropanol | None | 5 h | - |
Note: Yields are isolated yields unless otherwise specified. Reaction times and yields may vary based on substrate purity, concentration, and specific laboratory conditions.
Diagrams
Reaction Mechanism
The diagram below illustrates the nucleophilic attack of the primary amine on Boc anhydride, proceeding through a tetrahedral intermediate to form the final carbamate product.
Experimental Workflow
This flowchart outlines the general procedure for the base-free Boc protection of a primary amine using an alcoholic solvent.
References
Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, for the protection of amine functionalities. Its widespread use is attributed to its stability across a broad range of chemical conditions and its straightforward removal under acidic conditions. Trifluoroacetic acid (TFA) is a frequently employed reagent for the efficient cleavage of the Boc group. This document provides a comprehensive guide to performing Boc deprotection using TFA, detailing the underlying mechanism, experimental protocols, and critical safety considerations.
Reaction Mechanism
The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed hydrolysis reaction. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide.[1][2] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][2]
It is important to note that the generated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine.[3] To mitigate these unwanted side reactions, scavengers such as anisole or thioanisole are sometimes added to the reaction mixture to trap the tert-butyl cation.[3]
Experimental Protocols
A generalized procedure for the deprotection of a Boc-protected amine using TFA in dichloromethane (DCM) is outlined below. The optimal conditions, including TFA concentration and reaction time, may need to be adjusted based on the specific substrate.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution : Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical substrate concentration is between 0.1 and 0.5 M.[1]
-
Addition of TFA : Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 100% (v/v) relative to the DCM.[1] For substrates that are sensitive to strong acid, it is advisable to start with a lower concentration of TFA.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up :
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.[1]
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid. Caution: CO₂ evolution can cause pressure buildup.[1]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected amine.[1]
-
Data Presentation: Reaction Conditions and Outcomes
The following table summarizes various reported conditions for Boc deprotection with TFA, providing a comparative overview for reaction optimization.
| Substrate Type | TFA Concentration (% in DCM) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| General Amine | 25% | DCM | Room Temp | 2 | 60 | General procedure yielding the free base after work-up.[4] |
| General Amine | 50% (1:1 with DCM) | DCM | Room Temp | 18 | 87 | Vigorous stirring with excess 1 N NaOH during work-up.[4] |
| General Amine | Neat (100%) | DCM | Room Temp | 1 | - | Crude product used without further purification.[4] |
| General Amine | 20% | DCM | Room Temp | - | - | A commonly suggested starting concentration.[5] |
| Boc-L-Glu(Z)-Me | 20% | DCM | 0 to Room Temp | - | - | Product used without further purification to avoid side reactions.[6] |
| Dipeptide | 33% | Chloroform | Room Temp | Overnight | 82 | Precipitation with diethyl ether for purification.[7] |
| Solid-Phase Peptide | 55% | DCM | Room Temp | 0.5 | >90 (purity) | Higher purity observed compared to 100% TFA.[8] |
| Solid-Phase Peptide | 100% | None | Room Temp | 0.08 | ~81 (purity) | Shorter reaction time but lower purity.[8] |
| N-Boc Amines | 5 equiv. | DCM | 60 (Microwave) | 0.5 | - | Rapid deprotection followed by scavenger resin work-up.[9] |
Visualizations
Boc Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a well-ventilated chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes), splash goggles, and a lab coat.[10][11] For high-volume applications, a face shield and a chemical-resistant apron may be necessary.[10]
-
Handling : Avoid inhalation of vapors and contact with skin and eyes.[10][11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12] When diluting, always add acid to water, never the other way around.[10]
-
Storage : Store TFA in a cool, dry, and well-ventilated area in a tightly closed, upright container, away from incompatible materials such as bases, oxidizing agents, and metals.[10][12]
-
Disposal : Dispose of TFA and related waste according to institutional and local regulations for hazardous chemical waste.[11]
By adhering to the protocols and safety guidelines outlined in this document, researchers can safely and effectively perform Boc deprotection reactions using trifluoroacetic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. amherst.edu [amherst.edu]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Use of (S)-Boc-3-Amino-3-phenylpropan-1-ol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Boc-3-Amino-3-phenylpropan-1-ol is a chiral building block valuable in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides.[1] The incorporation of such unnatural amino alcohols can significantly enhance the pharmacological properties of peptide-based therapeutics. Key advantages include increased resistance to proteolytic degradation, improved bioavailability, and the ability to introduce specific conformational constraints, which can lead to higher receptor affinity and selectivity.[1][2]
This document provides detailed protocols for the two primary applications of this compound in peptide synthesis:
-
As a C-terminal modification , resulting in a peptide alcohol.
-
As an internal residue mimic , creating a reduced peptide bond isostere (ψ[CH₂-NH]).
These modifications are powerful strategies in drug discovery to overcome the inherent limitations of natural peptides as therapeutic agents.[1]
Application 1: Synthesis of C-Terminal Peptide Alcohols
The incorporation of an amino alcohol at the C-terminus of a peptide yields a peptide alcohol. These compounds are important as synthetic precursors and many exhibit biological activity themselves. This protocol outlines the synthesis of a model tripeptide alcohol (e.g., H-Ala-Phe-Phe-ol) on a solid support, starting with the immobilization of this compound.
Experimental Protocol: Solid-Phase Synthesis of a Peptide Alcohol
This protocol details the manual solid-phase synthesis of a model peptide alcohol on 2-chlorotrityl chloride resin, which is amenable to mild cleavage conditions that preserve the final alcohol moiety.[3]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
Boc-L-Alanine (Boc-Ala-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Methanol (MeOH)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (2 eq. relative to resin loading) and DIPEA (4 eq.) in DCM. Add the solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any remaining reactive sites, add MeOH (0.8 mL/g resin) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Peptide Coupling (Boc-Phe-OH):
-
In a separate vial, dissolve Boc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature. Monitor the reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation (Repeat Steps 2 and 3):
-
Repeat the Boc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid (e.g., Boc-Ala-OH).
-
-
Final Boc Deprotection:
-
Perform a final deprotection of the N-terminal Boc group as described in Step 2.
-
-
Cleavage and Purification:
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL/g of resin) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide alcohol under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Chemoselective Boc Protection of Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. Amino alcohols, compounds containing both amino and hydroxyl moieties, are valuable chiral building blocks. However, the similar nucleophilicity of the amino and hydroxyl groups can present a challenge in achieving selective functionalization. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.
This document provides detailed application notes and protocols for the chemoselective N-Boc protection of amino alcohols, a crucial transformation in synthetic chemistry. The inherent greater nucleophilicity of the amino group compared to the hydroxyl group allows for selective protection under carefully controlled conditions.[1] These notes outline various methodologies to achieve high yields and selectivity, while minimizing common side reactions such as the formation of oxazolidinones, particularly with 1,2-amino alcohols.
Factors Influencing Chemoselectivity
Several factors can be manipulated to ensure the selective protection of the amino group over the hydroxyl group:
-
Nucleophilicity Difference: The primary driver for chemoselectivity is the intrinsically higher nucleophilicity of the amine compared to the alcohol.
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact selectivity. For instance, conducting the reaction in water or using solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to afford excellent N-selectivity.[2]
-
Steric Hindrance: The steric bulk of the Boc group and the substrate can influence the site of reaction.
-
Catalysts: While often not strictly necessary, certain catalysts can enhance the rate and selectivity of the N-acylation.
Summary of Reaction Conditions and Yields
The following table summarizes various reported conditions for the chemoselective N-Boc protection of representative amino alcohols. High to excellent yields for N-protection are consistently achieved across a range of substrates and conditions.
| Amino Alcohol Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminoethanol | (Boc)₂O | Et₃N | CH₂Cl₂ | 0 - rt | 1 | 77 | |
| 3-Amino-1-propanol | (Boc)₂O | Et₃N | CH₂Cl₂ | rt | 12 | >95 (crude) | [3] |
| (S)-Serine methyl ester | (Boc)₂O | Et₃N | CH₂Cl₂ | Not specified | Not specified | >90 (crude) | |
| 3-Amino-1,2-propanediol | Stearic Acid | N/A (enzymatic) | t-BuOH | Optimized | Optimized | 92 (N-acylation) | [4] |
| Diaminopropylphosphonates | (Boc)₂O | N/A (hydrogenolysis) | EtOH | rt | 72 | 70-91 | [5] |
| Various Amines/Amino Alcohols | (Boc)₂O | N/A | Water | rt | 0.17-2 | 90-98 | [2] |
| Various Amines/Amino Alcohols | (Boc)₂O | N/A | HFIP | rt | 0.5-2 | 92-98 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Chemoselective N-Boc Protection in Dichloromethane
This protocol is a general method applicable to a wide range of primary and secondary amino alcohols.
Materials:
-
Amino alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl (aq)
-
Saturated aqueous NaHCO₃
-
Brine (Saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude N-Boc protected amino alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Catalyst-Free N-Boc Protection in Water to Suppress Side Reactions
This environmentally friendly protocol is particularly effective for 1,2-amino alcohols where oxazolidinone formation is a potential side reaction.[2]
Materials:
-
Amino alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Suspend the amino alcohol (1.0 eq) in water.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 10 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure N-Boc protected amino alcohol.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of Boc protection and a general workflow for the chemoselective protection of amino alcohols.
Decision Logic for Reaction Conditions
The choice of reaction conditions can be guided by the properties of the amino alcohol substrate.
Conclusion
The chemoselective N-Boc protection of amino alcohols is a highly efficient and reliable transformation that is fundamental in organic synthesis. By leveraging the inherent difference in nucleophilicity between amino and hydroxyl groups and by selecting appropriate reaction conditions, researchers can achieve high yields of the desired N-protected products while minimizing side reactions. The protocols and data presented herein provide a comprehensive guide for scientists in academic and industrial research to successfully implement this critical synthetic step.
References
Application Notes and Protocols for the Synthesis of 3-Methylamino-1-phenylpropanol: A Key Precursor to Fluoxetine
Introduction
3-Methylamino-1-phenylpropanol is a critical intermediate in the synthesis of Fluoxetine (Prozac®), a widely used antidepressant. The efficient synthesis of this precursor is of significant interest to pharmaceutical researchers and drug development professionals. This document provides detailed application notes and experimental protocols for the synthesis of 3-methylamino-1-phenylpropanol, focusing on common and effective methodologies. The information is intended for use by researchers and scientists in a laboratory setting.
Synthesis Overview
The primary synthetic route to 3-methylamino-1-phenylpropanol involves a two-step process:
-
Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride react to form 3-dimethylamino-1-phenylpropan-1-one hydrochloride.
-
Reduction: The ketone group of the intermediate is reduced to a hydroxyl group to yield the final product, 3-methylamino-1-phenylpropanol.
Variations in this general scheme exist, particularly in the choice of reducing agents and reaction conditions, which can impact yield, purity, and cost-effectiveness.
Experimental Protocols
Protocol 1: Mannich Reaction followed by Catalytic Hydrogenation
This protocol is adapted from a method utilizing a Raney Nickel catalyst for the reduction step, which has been shown to improve yield and reduce by-products compared to other reducing agents.[1]
Step 1: Synthesis of 3-methylamino-1-propiophenone hydrochloride (Mannich Reaction)
-
To a 1000 mL autoclave, add 120.0 g of acetophenone, 30.0 g of paraformaldehyde, and 67.5 g of monomethylamine hydrochloride (molar ratio 1:1:1).[1]
-
Add 500 mL of ethanol as the solvent.[1]
-
Seal the autoclave and heat the reaction mixture to a constant temperature between 60-100°C.[1] For example, maintain the temperature at 60°C.[1]
-
Monitor the reaction progress by taking samples every 2 hours for liquid chromatography analysis. The reaction is considered complete when the difference in the content of 3-methylamino-1-propiophenone hydrochloride in two consecutive measurements is less than 5%.[1]
-
Upon completion, cool the reaction solution and concentrate it to approximately one-third of its original volume by heating.[1]
-
Cool the concentrated solution to induce crystallization.
-
Filter the resulting white or slightly yellow solid to obtain 3-methylamino-1-propiophenone hydrochloride. The expected yield is approximately 169.1 g.[1]
Step 2: Synthesis of 3-methylamino-1-phenylpropanol (Catalytic Hydrogenation)
-
Transfer the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step to a stainless steel autoclave.
-
Add water until the solid is completely dissolved.
-
Add Raney Nickel catalyst. For the amount of intermediate from step 1, approximately 8.5 g of Raney Nickel can be used.[2]
-
Purge the autoclave twice with nitrogen gas, followed by two purges with hydrogen gas.[2]
-
Pressurize the autoclave with hydrogen to 0.3-1.5 MPa and maintain the reaction temperature between 25-80°C.[1]
-
After the reduction is complete, cool the reaction mixture and filter to remove the catalyst.
-
Adjust the pH of the filtrate to 9-14 using a liquid alkali solution (e.g., sodium hydroxide).[1]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Recover the solvent under reduced pressure.
-
Recrystallize the crude product from cyclohexane to obtain pure 3-methylamino-1-phenylpropanol. An expected yield is around 107.3 grams.[1]
Protocol 2: Reduction of a Propenone Intermediate with Sodium Borohydride
This alternative method involves the reduction of an enone intermediate, 1-phenyl-3-methylamino-1-propen-1-one, using sodium borohydride.[3]
Step 1: Synthesis of 1-phenyl-3-methylamino-1-propen-1-one
This intermediate can be synthesized via a Claisen condensation of acetophenone with ethyl formate to produce benzoylacetaldehyde sodium salt, followed by condensation with methylamine hydrochloride.[3]
Step 2: Synthesis of 3-methylamino-1-phenylpropanol (Sodium Borohydride Reduction)
-
In a suitable reaction vessel, dissolve 3.7 mmol of 3-methylamino-1-phenyl-2-propen-1-one in glacial acetic acid.[3]
-
Cool the solution to 5-10°C in an ice bath.[3]
-
While vigorously stirring, add 21 mmol of sodium borohydride in portions over a period of 30 minutes.[3]
-
Continue stirring the reaction mixture at 5-10°C for another 30 minutes, and then for 3 hours at room temperature.[3]
-
Quench the reaction by the dropwise addition of 60 mL of 4 M aqueous sodium hydroxide under cooling.[3]
-
Extract the resulting mixture three times with 70 mL of ethyl acetate.[3]
-
Wash the combined organic layers with 50 mL of water and dry over sodium sulfate.[3]
-
Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenylpropanol as a yellow oil, with an approximate yield of 77%.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-methylamino-1-propiophenone hydrochloride
| Parameter | Method 1 | Method 2 | Method 3 |
| Reactants | Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride | Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride | Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride |
| Molar Ratio | 1 : 1 : 1 | 1 : 1.5 : 1 | 1 : 1 : 1.5 |
| Solvent | Ethanol | Ethanol | Isopropanol |
| Temperature | 60°C | 90°C | 90°C |
| Yield | ~169.1 g | ~176.2 g | ~162.7 g |
Data extracted from patent CN100432043C.[1][2]
Table 2: Comparison of Reduction Methods for the Synthesis of 3-methylamino-1-phenylpropanol
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |
| Starting Material | 3-methylamino-1-propiophenone hydrochloride | 1-phenyl-3-methylamino-1-propen-1-one |
| Reducing Agent | Raney Nickel / H₂ | Sodium Borohydride |
| Solvent | Water | Glacial Acetic Acid |
| Temperature | 25 - 80°C | 5 - 10°C, then Room Temperature |
| Pressure | 0.3 - 1.5 MPa | Atmospheric |
| Yield | High (can improve yield by 5-10% over KBH₄) | 77% |
Data compiled from various sources.[1][3]
Visualizations
Caption: General workflow for the synthesis of 3-methylamino-1-phenylpropanol.
Caption: Key reaction steps in the synthesis of 3-methylamino-1-phenylpropanol.
References
- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 2. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
Application Note: A Standardized Protocol for the N-tert-Butoxycarbonyl (Boc) Protection of Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functional groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and the development of complex pharmaceutical compounds.[1] The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups due to its robust stability under a wide variety of reaction conditions, including exposure to most nucleophiles and bases, and its facile cleavage under mild acidic conditions.[2][3] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1] This application note provides a detailed, standardized experimental protocol for the N-Boc protection of primary amines using Boc₂O, designed for reliable and high-yield synthesis.
Reaction Mechanism
The N-Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism.[3] The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride to form a tetrahedral intermediate.[4][5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts carbon dioxide (CO₂) and tert-butanol.[3] The formation of these byproducts helps drive the reaction to completion. While the reaction can proceed without a catalyst, a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is frequently added to neutralize the protonated amine intermediate, thereby accelerating the reaction rate.[3][4]
Experimental Protocol
This protocol describes a general and highly reliable procedure for the N-Boc protection of a primary amine on a 1.0 mmol scale. The conditions can be adapted based on the specific substrate's reactivity and solubility.
3.1. Materials and Reagents
-
Primary Amine (1.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)
-
Triethylamine (TEA) (1.5 mmol, 1.5 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) (5-10 mL)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath, separatory funnel
3.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in the chosen organic solvent (e.g., THF, 5 mL).
-
Base Addition: Add triethylamine (1.5 equiv) to the solution. Stir at room temperature for 5 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the cooled solution. The Boc₂O can be added in one portion or portion-wise for highly exothermic reactions.
-
Reaction: Stir the reaction mixture vigorously at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed (typically 2-16 hours).[4]
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent. b. Dilute the residue with an organic solvent like ethyl acetate or DCM (20 mL) and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess TEA, saturated aqueous NaHCO₃ (2 x 10 mL) to remove acidic impurities, and finally with brine (1 x 15 mL).[3]
-
Isolation: a. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4] b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purification (Optional): For most substrates, this procedure yields a product of high purity.[4] If necessary, the product can be further purified by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions
The N-Boc protection is versatile and adaptable to a wide range of substrates. The following table summarizes typical reaction parameters. To favor mono-protection and prevent the formation of di-Boc products, it is crucial to control the stoichiometry, typically using 1.0 to 1.2 equivalents of Boc₂O.[6]
| Parameter | Condition 1 (Standard) | Condition 2 (Aqueous) | Condition 3 (Base-Free) |
| Amine Substrate | Aliphatic or Aromatic Amine | Water-Soluble Amine | Aliphatic Amine |
| Solvent | THF or DCM | H₂O/THF (2:1)[4] | Methanol[6] |
| Reagent (equiv) | Boc₂O (1.1 - 1.5)[4] | Boc₂O (1.5)[4] | Boc₂O (1.05 - 1.1)[6] |
| Base (equiv) | TEA (1.5 - 3.0)[4] | NaHCO₃ (2.0)[7] | None |
| Temperature | 0°C to Room Temp[4] | Room Temperature | Room Temperature[6] |
| Typical Time | 2 - 16 hours | 4 - 12 hours | 1 - 3 hours[6] |
| Typical Yield | >90% | >90% | >95% |
Visualization of Experimental Workflow
The logical flow of the standard Boc protection protocol is illustrated in the diagram below.
Conclusion
The N-Boc protection of primary amines using di-tert-butyl dicarbonate is a highly efficient, reliable, and versatile transformation essential to modern organic synthesis.[3] The protocol detailed herein provides a standardized method that can be broadly applied to a diverse range of primary amine substrates, consistently affording the desired N-protected products in high yields.[4] By following this robust procedure, researchers can effectively mask amine functionality, enabling the successful execution of subsequent synthetic steps.
References
Multi-enzymatic Synthesis of Phenylpropanolamine Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanolamine (PPA) and its stereoisomers, including norephedrine and norpseudoephedrine, are crucial chiral building blocks for the synthesis of a wide range of active pharmaceutical ingredients (APIs). Their sympathomimetic properties have led to their use as decongestants and appetite suppressants. The presence of two chiral centers in the PPA molecule results in four distinct stereoisomers, each potentially exhibiting different pharmacological activities and potencies. Consequently, the stereoselective synthesis of each isomer in high purity is of significant interest to the pharmaceutical industry.
Traditional chemical synthesis of these compounds often involves multiple steps, harsh reaction conditions, and the use of expensive and hazardous reagents, making it challenging to achieve high yields and optical purity. Multi-enzymatic cascade reactions have emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and the potential for one-pot synthesis, thus reducing downstream processing costs and environmental impact.[1] This document provides detailed application notes and experimental protocols for the multi-enzymatic synthesis of all four phenylpropanolamine stereoisomers.
Principle of Multi-Enzymatic Cascades for PPA Synthesis
The enzymatic synthesis of PPA stereoisomers can be achieved through various multi-enzyme cascades. A prominent and highly effective strategy involves a redox-neutral bioamination of 1-phenylpropane-1,2-diols. This one-pot cascade typically employs an alcohol dehydrogenase (ADH), an ω-transaminase (ω-TA), and an alanine dehydrogenase (AlaDH) for cofactor regeneration.[2][3] The stereochemical outcome of the final PPA is determined by the specific stereoselectivities of the chosen ADH and ω-TA.
An alternative two-step cascade involves the combination of a thiamine diphosphate (ThDP)-dependent carboligase with an ω-transaminase. The carboligase catalyzes the formation of a chiral 2-hydroxy ketone intermediate, which is then aminated by the transaminase to yield the desired amino alcohol. Furthermore, a combination of an (S)-selective transaminase with an (S)-selective alcohol dehydrogenase has been demonstrated for the synthesis of specific stereoisomers.[4]
Enzymatic Cascades for Phenylpropanolamine Stereoisomers
Pathway 1: Redox-Neutral Cascade from 1-Phenylpropane-1,2-diols
This elegant one-pot cascade utilizes a combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ω-TA), and an alanine dehydrogenase (AlaDH) to convert chiral 1-phenylpropane-1,2-diols into all four possible stereoisomers of phenylpropanolamine. The ADH initiates the cascade by oxidizing one of the hydroxyl groups of the diol to a ketone. The resulting keto intermediate is then stereoselectively aminated by the ω-TA. The AlaDH is crucial for regenerating the L-alanine consumed by the transaminase, ensuring a closed-loop, redox-neutral process. The stereoselectivity of the ADH and ω-TA dictates the final stereochemistry of the product.
Caption: Redox-neutral enzymatic cascade for phenylpropanolamine synthesis.
Pathway 2: Two-Step Cascade via Carboligation and Transamination
This pathway commences with the carboligation of benzaldehyde and pyruvate, catalyzed by a thiamine diphosphate (ThDP)-dependent carboligase, to produce a chiral 2-hydroxy-1-phenylpropan-1-one intermediate (phenylacetylcarbinol, PAC). In the subsequent step, an ω-transaminase stereoselectively aminates the ketone group to yield the final phenylpropanolamine stereoisomer. The stereochemical outcome is dependent on the stereoselectivity of both the carboligase and the transaminase.
Caption: Two-step carboligation-transamination cascade for PPA synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of all four phenylpropanolamine stereoisomers using different multi-enzymatic systems.
Table 1: Synthesis of PPA Stereoisomers via Redox-Neutral Cascade from 1-Phenylpropane-1,2-diols [2]
| Target Stereoisomer | Enzyme Combination (ADH + ω-TA) | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
| (1S,2S)-Norpseudoephedrine | Bs-BDHA + Bm(S)-ωTA | 88 | >99.5% | 96% |
| (1R,2S)-Norephedrine | Ls-ADH + Cv(S)-ωTA | 76 | >99.5% | >99.5% |
| (1S,2R)-Norephedrine | Bs-BDHA + At(R)-ωTA | 95 | >99.5% | 98% |
| (1R,2R)-Norpseudoephedrine | Ls-ADH + At(R)-ωTA | 95 | >99.5% | >99.5% |
Table 2: Synthesis of PPA Stereoisomers via Carboligation and Transamination [4]
| Target Stereoisomer | Enzyme Combination (Carboligase + ω-TA) | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| (1R,2S)-Norephedrine | (R)-selective Carboligase + (S)-selective ω-TA | >99% | >98% |
| (1R,2R)-Norpseudoephedrine | (R)-selective Carboligase + (R)-selective ω-TA | >99% | >98% |
Table 3: Synthesis of (1S,2S)-Norpseudoephedrine via Transaminase and Alcohol Dehydrogenase [4]
| Target Stereoisomer | Enzyme Combination | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| (1S,2S)-Norpseudoephedrine | (S)-selective Transaminase + (S)-selective Alcohol Dehydrogenase | >98% | >99% |
Experimental Protocols
Protocol 1: General Procedure for Redox-Neutral Amination of 1-Phenylpropane-1,2-diols
This protocol is a general guideline and may require optimization for specific enzyme combinations and substrates.
Materials:
-
Phosphate buffer (100 mM, pH 7.5)
-
1-Phenylpropane-1,2-diol stereoisomer (substrate)
-
L-Alanine
-
NAD+
-
Pyridoxal 5'-phosphate (PLP)
-
Alcohol dehydrogenase (ADH)
-
ω-Transaminase (ω-TA)
-
Alanine dehydrogenase (AlaDH)
-
Ammonium chloride
-
Deionized water
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing 100 mM phosphate buffer (pH 7.5).
-
Add the 1-phenylpropane-1,2-diol substrate to a final concentration of 10-50 mM.
-
Add L-alanine (as an initial amine donor), NAD+, and PLP to final concentrations of 100 mM, 1 mM, and 1 mM, respectively.
-
Add ammonium chloride to a final concentration that ensures sufficient ammonia for the AlaDH reaction.
-
Add the ADH, ω-TA, and AlaDH enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point is typically in the range of 1-5 mg/mL for each enzyme.
-
Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and stereoselectivity.
-
Upon completion, stop the reaction by adding a quenching agent (e.g., acid or base) and proceed with product extraction and purification.
Protocol 2: Two-Step Synthesis of (1R,2R)-Norpseudoephedrine via Carboligation and Transamination
This protocol describes the synthesis of (1R,2R)-NPE in a one-pot, two-step sequential cascade.[2]
Materials:
-
HEPES buffer (100 mM, pH 7.5)
-
Benzaldehyde
-
Sodium pyruvate
-
Thiamine diphosphate (ThDP)
-
Flavin adenine dinucleotide (FAD)
-
Magnesium chloride (MgCl2)
-
(R)-selective acetohydroxyacid synthase I (AHAS-I) from E. coli
-
(R)-selective ω-transaminase from Aspergillus terreus (At-(R)TA)
-
D-Alanine
-
Pyridoxal 5'-phosphate (PLP)
-
Deionized water
Procedure:
Step 1: Carboligation
-
Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 100 µM ThDP, 50 µM FAD, and 5 mM MgCl2.
-
Add benzaldehyde and an equimolar concentration of sodium pyruvate (e.g., 100 mM each).
-
Add AHAS-I to a final concentration of 0.025 mg/mL per mM of benzaldehyde.
-
Incubate the reaction at 25°C for 90 minutes.
Step 2: Transamination
-
To the reaction mixture from Step 1, add At-(R)TA to a final concentration of 0.02 mg/mL per mM of the initial benzaldehyde concentration.
-
Add D-alanine to a final concentration of 2.5 mM per mM of the initial benzaldehyde concentration and 200 µM PLP.
-
Continue the incubation at 25°C for an additional 12 hours.
-
Extract the product and analyze by chiral gas chromatography to determine yield and stereoselectivity.
Analytical Method: Chiral Gas Chromatography for PPA Stereoisomers
-
Column: Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm)
-
Carrier gas: Hydrogen or Helium
-
Temperature program: Isothermal at 130°C
-
Detector: Flame Ionization Detector (FID)
-
Typical Retention Times: [3]
-
(1S,2S)-norpseudoephedrine: 24.4 min
-
(1R,2R)-norpseudoephedrine: 25.7 min
-
(1S,2R)-norephedrine: 28.0 min
-
(1R,2S)-norephedrine: 29.5 min
-
Conclusion
Multi-enzymatic cascade reactions provide a highly efficient, selective, and sustainable route for the synthesis of all four stereoisomers of phenylpropanolamine. The modularity of these cascades, allowing for the combination of different enzymes with varying stereoselectivities, offers a powerful platform for accessing the desired chiral amino alcohols in high optical purity and yield. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of biocatalysis, organic synthesis, and pharmaceutical development, enabling the practical implementation of these advanced synthetic strategies. The continued exploration and engineering of novel enzymes will further expand the capabilities of these biocatalytic systems for the production of valuable chiral molecules.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00100A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Protection of Amines
Welcome to the technical support center for the Boc protection of amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet crucial reaction in organic synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked questions (FAQs)
Q1: My Boc protection reaction is slow or incomplete. What are the common causes and how can I accelerate it?
A1: Slow or incomplete Boc protection can be attributed to several factors, primarily related to the reactivity of the amine and the reaction conditions.
-
Low Nucleophilicity of the Amine: Aromatic amines are less nucleophilic than aliphatic amines and therefore react more slowly with di-tert-butyl dicarbonate ((Boc)₂O).[1][2]
-
Solution: For weakly nucleophilic amines, consider adding a catalyst like 4-dimethylaminopyridine (DMAP).[3] DMAP activates the (Boc)₂O, making it more susceptible to nucleophilic attack.[3] Additionally, using an alcoholic solvent such as methanol can significantly increase the reaction rate for aromatic amines, even without a base.[2][4] For instance, the reaction of p-toluidine with Boc anhydride is 70 times faster in methanol than in chloroform.[2]
-
-
Steric Hindrance: Sterically hindered amines react more slowly.[4]
-
Solution: For highly hindered amines, forming the sodium salt of the amine first using a strong base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) before adding (Boc)₂O can improve the reaction rate and prevent side reactions.[4]
-
-
Poor Solubility: If the amine starting material has poor solubility in common organic solvents like THF or acetonitrile, the reaction will be slow.[4] This is a frequent issue with zwitterionic compounds such as amino acids.[4][5]
-
Inappropriate Temperature: While room temperature is often sufficient, some reactions benefit from moderate heating.
Q2: I am observing unexpected side products in my reaction. What are they and how can I minimize their formation?
A2: The formation of side products is a common issue. The most prevalent are di-Boc protected amines and urea derivatives.
-
Di-Boc Protection: Primary amines can react twice to form a di-Boc protected product, R-N(Boc)₂. This is more likely with highly reactive amines or when using a catalyst like DMAP.[3]
-
Solution: Use a controlled amount of (Boc)₂O (typically 1.0-1.2 equivalents) and avoid excessively long reaction times.[3]
-
-
Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more common with sterically hindered amines.[4]
-
Solution: Careful control of reaction conditions and stoichiometry can minimize this side reaction. For severely hindered amines, pre-forming the sodium salt of the amine can be beneficial.[4]
-
-
Mixed Anhydride Formation: If the starting material contains a carboxylic acid, the carboxylate can react with (Boc)₂O.[4][5]
-
Solution: Running the reaction in an aqueous basic solution can hydrolyze any mixed anhydride that forms, preventing further side reactions.[5]
-
Q3: Is a base always necessary for Boc protection?
A3: Not always. The reaction can proceed without an added base because the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[3][8] However, a base is commonly used to accelerate the reaction, especially for less nucleophilic amines.[3][6] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃).[6][7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems during the Boc protection of amines.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Low Amine Reactivity | Add a catalytic amount (0.1-0.2 eq) of DMAP.[3] For aromatic amines, switch to methanol as the solvent.[2][4] | DMAP activates the (Boc)₂O, increasing its reactivity.[3] Methanol can accelerate the reaction for aromatic amines through hydrogen bonding interactions that stabilize the transition state.[2] |
| Poor Solubility | Use a solvent mixture (e.g., THF/water, dioxane/water). For amino acids, use aqueous basic conditions (e.g., NaOH or NaHCO₃ in water).[5][6] | Improving the solubility of the starting materials ensures they are available to react.[4] |
| Steric Hindrance | Increase reaction temperature to ~40°C. For severely hindered amines, pre-form the amine salt with NaH or NaHMDS.[4] | Increased thermal energy can help overcome the activation barrier. Pre-forming the salt increases the nucleophilicity of the amine.[4] |
| Insufficient Reagent | Use a slight excess of (Boc)₂O (1.1-1.5 equivalents).[6] | Ensures the complete conversion of the starting amine. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step | Rationale |
| Di-Boc Protection | Use a controlled amount of (Boc)₂O (1.0-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.[3] | Prevents the secondary reaction of the mono-Boc protected amine.[3] |
| Urea Formation | Avoid excessive heating and prolonged reaction times. For hindered amines, consider pre-forming the sodium salt.[4] | Minimizes the formation of the isocyanate intermediate. |
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary Aliphatic Amine
-
Setup: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (0.2-0.5 M).[3]
-
Add Base: Add triethylamine (TEA) (1.1-1.5 eq).[3]
-
Add (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) as a solid or as a solution in the same solvent.[3]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[3][9]
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.[6][9]
Protocol 2: Accelerated Boc Protection of an Aromatic Amine
-
Setup: Dissolve the aromatic amine (1.0 eq) in methanol.[4]
-
Add (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq).[4]
-
Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than in other solvents.[2][4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visual Guides
Caption: General experimental workflow for Boc protection of amines.
Caption: Troubleshooting logic for slow or incomplete Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Common side reactions in Boc deprotection and their avoidance.
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth information for troubleshooting common side reactions encountered during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
??? question "Q1: What is the primary cause of side reactions during Boc deprotection?"
??? question "Q2: Which amino acid residues are most susceptible to side reactions?"
??? question "Q3: What are scavengers and why are they essential?"
??? question "Q4: My Boc deprotection reaction is incomplete. What are the common causes?"
??? question "Q5: Are there milder, non-acidic, or "green" alternatives to standard TFA deprotection?"
Troubleshooting Guides
Issue 1: Unexpected mass increase of +56 Da in LC-MS analysis.
-
Possible Cause: This is a definitive sign of tert-butylation, where the tert-butyl cation generated during cleavage has alkylated a nucleophilic site on your molecule.[1][2]
-
Solution: The most effective solution is to incorporate a scavenger or a cocktail of scavengers into the deprotection reagent.[3][2][4] The choice of scavenger is critical and depends on the sensitive residues present in your substrate.[5][2]
Issue 2: Incomplete deprotection with starting material remaining.
-
Possible Cause: Insufficient acid strength/concentration, short reaction time, or steric hindrance.[1][6]
-
Solution:
-
Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 20% to 50% in DCM).[7]
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration.[3][7]
-
Increase Temperature: Gentle warming (e.g., to 40°C) can increase the reaction rate, but be aware that this may also increase side reactions.[1]
-
Switch to a Stronger Acid System: A 4M solution of HCl in dioxane is often a more potent alternative to TFA/DCM.[7][4]
-
Issue 3: Formation of aspartimide byproducts.
-
Possible Cause: This side reaction is common in peptide synthesis, especially with Asp-Gly, Asp-Asn, and Asp-Arg sequences.[2][8] The side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen under acidic conditions.[9][2]
-
Solution:
-
Use Sterically Hindering Protecting Groups: Employing a bulky protecting group on the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH, can hinder cyclization.[2]
-
Utilize DMB-dipeptides: Incorporating a dipeptide where the backbone amide is protected, like Fmoc-Asp(OtBu)-Dmb-Gly-OH, is a highly effective strategy.[2]
-
Issue 4: Racemization of the product.
-
Possible Cause: Racemization can occur during the coupling of Boc-protected amino acids via the formation of a 5(4H)-oxazolone intermediate, especially when the carboxyl group is activated.[10] Histidine and Cysteine are particularly susceptible to this.[10]
-
Solution: While Boc-protected amino acids are generally considered resistant to racemization during deprotection, care must be taken during the preceding coupling step.[10][11] Adding agents like HOBt or HOAt during coupling can suppress oxazolone formation.[8]
Data Presentation
Table 1: Common Scavengers for Preventing t-Butylation
| Sensitive Residue | Recommended Scavengers | Rationale / Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[5] EDT also helps prevent acid-catalyzed oxidation of the indole ring.[5] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is particularly effective at preventing S-alkylation.[1][2][12] |
| Cysteine (Cys) | Ethanedithiol (EDT), Dithiothreitol (DTT) | These scavengers protect the highly nucleophilic free thiol group.[1][2][12] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys, competing with the tyrosine residue for the tert-butyl cation.[5] |
Table 2: Comparison of Common Deprotection Cocktails
| Reagent Cocktail | Composition (v/v/v) | Use Case & Considerations |
| Standard TFA/Scavenger | 95% TFA, 2.5% Water, 2.5% TIS | A common starting point for most deprotections.[1] Water helps trap the cation as tert-butanol.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Broad-spectrum cocktail for peptides with multiple sensitive residues.[12] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane | A stronger acid system, useful for sterically hindered or resistant substrates.[9][7] |
| Milder Lewis Acid | ZnBr₂ in CH₂Cl₂ | An alternative for substrates with other acid-sensitive groups.[4][13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.[3]
-
Scavenger Addition: Add the appropriate scavenger(s) based on the substrate's composition (e.g., triisopropylsilane, 2.5-5% v/v).[3]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.[12] The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[1][3]
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
-
Suspension/Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-12 hours.
-
Monitoring: Monitor the reaction's completion by TLC or LC-MS.[9]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[12]
Visualizations
Caption: Boc deprotection mechanism and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
Strategies to improve yield in Boc protection reactions.
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of Boc (tert-butoxycarbonyl) protection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a Boc protection reaction?
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide is a sufficiently strong base to deprotonate the resulting positively charged amine, yielding the final N-Boc protected amine and tert-butanol.[1][2]
Q2: Is a base always necessary for a Boc protection reaction?
No, a base is not always strictly required. The reaction can proceed without an added base because the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[1] However, for less nucleophilic amines (like anilines) or to accelerate the reaction, a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is commonly used to neutralize the protonated amine as it forms.[1][3] Aqueous bases like sodium hydroxide are also used, particularly for substrates like amino acids.[1][4]
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in Boc protection?
DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection.[3] It is particularly useful for weakly nucleophilic amines, such as electron-deficient anilines.[1][5] DMAP reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is more susceptible to attack by the amine nucleophile.[1] However, caution is advised as DMAP can also increase the likelihood of side reactions, such as the formation of di-Boc protected primary amines.[1][6]
Q4: What are the most common side reactions in Boc protection and how can they be avoided?
Common side reactions include:
-
Di-Boc Protection : Primary amines can react twice to form an R-N(Boc)₂ product, especially with highly reactive amines or when using a catalyst like DMAP.[1][6] To avoid this, use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.[1]
-
O-Protection of Hydroxyl Groups : If the substrate contains a hydroxyl group (-OH), it can also be protected by the Boc group. To favor N-protection, run the reaction at a lower temperature (0 °C to room temperature) and avoid using a strong base that could deprotonate the alcohol.[1][7]
-
Urea Formation : This side reaction can occur with sterically hindered amines, particularly when using very strong bases.[6] Using a milder base or optimizing the reaction temperature can help minimize this issue.[6]
Q5: How do I choose the right solvent for my Boc protection reaction?
The choice of solvent is crucial and depends on the solubility of the starting amine.[6]
-
Common Aprotic Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) are widely used for a range of amines.[1][8]
-
For Poorly Soluble Amines (e.g., Amino Acids) : Zwitterionic compounds like amino acids often have poor solubility in standard organic solvents.[4] Using aqueous conditions, often with a base like NaOH or NaHCO₃, or solvent mixtures like water/THF or water/acetone can improve solubility and reaction efficiency.[1][4][7][9]
-
To Accelerate Slow Reactions (e.g., Anilines) : Using an alcohol like methanol can dramatically increase the reaction rate for weakly nucleophilic aromatic amines, even without a base.[7][10] The reaction of p-toluidine with Boc anhydride is reportedly 70 times faster in methanol than in chloroform.[10]
Troubleshooting Guide
Problem 1: Low or No Yield / Slow Reaction Rate
This is one of the most common issues encountered during Boc protection. The underlying causes can often be traced back to the reactivity of the amine or the reaction conditions.
-
Possible Cause: The amine is a weak nucleophile (e.g., an electron-deficient aniline).[1][5]
-
Solution 1: Add a catalytic amount of DMAP (0.1-0.2 equivalents) to activate the Boc anhydride.[1]
-
Solution 2: For aromatic amines, switch to an alcoholic solvent like methanol to accelerate the reaction rate.[7][10]
-
Solution 3: Increase the reaction temperature, but monitor carefully for side product formation.[6]
-
-
Possible Cause: The amine is sterically hindered.[1][7]
-
Solution: For severely hindered amines, stronger reaction conditions may be necessary. This can include prolonged reaction times, elevated temperatures, or the use of a more potent acylation catalyst.[6] In some cases, forming the sodium salt of the amine first with NaH or NaHMDS before adding Boc anhydride can be effective.[7]
-
-
Possible Cause: Poor solubility of the starting material.[1][4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the Boc protection of different amine substrates, providing a comparative overview of reagents, solvents, and their impact on reaction outcomes.
Table 1: Boc Protection of Various Amines under Different Conditions
| Entry | Substrate | Boc₂O (eq.) | Base/Catalyst (eq.) | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 1 | Pyrrolidine | 1.2 | - | Water/Acetone | RT | 0.15 | 96 | [1] |
| 2 | Benzylamine | 1.1 | TEA (1.2) | DCM | RT | 2 | 98 | [2] |
| 3 | Aniline | 1.1 | - | Methanol | RT | 1 | 95 | [7] |
| 4 | 4-Nitroaniline | 1.2 | Iodine (0.1) | Solvent-free | RT | 2.5 | 92 | [1] |
| 5 | Spermidine¹ | 2.2 | - | DMF | RT | - | 71 | [12] |
¹ Using tert-Butyl Phenyl Carbonate as the Boc source for selective protection of terminal primary amines.
Table 2: Effect of Solvent on the Boc Protection of p-Toluidine
| Entry | Solvent | Relative Rate |
| 1 | CDCl₃ | 1 |
| 2 | CD₃OD | 70 |
Data adapted from a study demonstrating the significant rate enhancement effect of alcoholic solvents for the protection of aromatic amines.[1][10]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary/Secondary Aliphatic Amine
This protocol is a standard and widely applicable method for many aliphatic amines.[1][2]
-
Dissolve the Amine: In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable solvent such as THF or DCM (to a concentration of approximately 0.2-0.5 M).
-
Add Base: Add triethylamine (TEA, 1.1-1.5 eq) to the solution.
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.[1]
Protocol 2: Catalyst-Free Boc Protection in an Aqueous System
This environmentally friendly protocol is particularly effective for amines that are soluble in water or for improving the solubility of amine salts.[1][9]
-
Prepare Mixture: In a round-bottom flask, add the amine (1 mmol), water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes until the amine is dissolved or well-suspended.
-
Add Boc Anhydride: Add Boc₂O (1.2 mmol) to the mixture.
-
Reaction: Stir vigorously at room temperature. The reaction is often very fast, typically completing in 10-20 minutes. Monitor by TLC.
-
Work-up:
-
Add dichloromethane (DCM, 5 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with additional DCM (2 x 5 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate under reduced pressure. The resulting product is often pure but can be further purified if needed.[1]
Protocol 3: DMAP-Catalyzed Boc Protection of a Weakly Nucleophilic Amine
This method is suitable for less reactive amines, such as anilines.[3]
-
Prepare Solution: In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine (e.g., aniline, 1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous THF or DCM.
-
Cool Reaction: Cool the mixture to 0 °C using an ice bath.
-
Add Boc Anhydride: Add a solution of Boc₂O (1.1-1.2 eq) in the same solvent dropwise to the mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction by TLC.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the solvent. Purify the residue by flash chromatography on silica gel.[3]
Visualized Workflows and Logic
Diagram 1: General Experimental Workflow for Boc Protection
Caption: A standard workflow for performing an N-Boc protection reaction.
Diagram 2: Troubleshooting Logic for Low Yield in Boc Protection
Caption: A decision tree for troubleshooting low-yield Boc protection reactions.
Diagram 3: Catalytic Cycle of DMAP in Boc Protection
Caption: The catalytic role of DMAP in activating Boc anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Contact Support [mychemblog.com]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting incomplete Boc deprotection of hindered amines
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the tert-butoxycarbonyl (Boc) deprotection of sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection, especially with hindered amines?
Incomplete Boc deprotection can arise from several factors, particularly when dealing with sterically hindered substrates.[1] The most common causes include:
-
Steric Hindrance: Bulky groups near the Boc-protected amine can physically obstruct the approach of the acidic reagent, slowing down the cleavage reaction.[2][3]
-
Insufficient Acid Strength or Concentration: The reaction may require a stronger acid or a higher concentration of the acid to proceed to completion.[1][4]
-
Inadequate Reaction Time or Temperature: The deprotection may not have been allowed to run for a sufficient duration or at an optimal temperature to overcome the activation energy, especially for challenging substrates.[3][5]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis): If the solid support does not swell properly in the deprotection solvent, the acid cannot efficiently reach all the reactive sites, leading to incomplete deprotection.[2][6]
Q2: What are the signs of an incomplete Boc deprotection reaction?
Detecting incomplete deprotection is crucial for ensuring the purity of the final product. Common indicators include:
-
Complex product mixtures observed via analytical techniques like HPLC or LC-MS.[5]
-
The presence of the starting material in the reaction mixture, as shown by TLC, HPLC, or LC-MS analysis.
-
In solid-phase peptide synthesis (SPPS), a negative or faint result from a Kaiser test (ninhydrin test) suggests the persistence of the Boc group.[7] Incomplete deprotection can also lead to the formation of deletion sequences in the final peptide, which can be identified by mass spectrometry.[7]
Q3: How can I avoid side reactions during Boc deprotection?
The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group.[2][8] This electrophile can alkylate nucleophilic residues in the substrate.[2][8] To prevent this, scavengers are added to the reaction mixture to trap the tert-butyl cation.[5][8]
Commonly used scavengers and their targets are summarized in the table below.
| Scavenger | Typical Concentration (v/v) | Target Residues/Function |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, protects Tryptophan.[3] |
| Triethylsilane (TES) | 10-20 equivalents | General carbocation scavenger.[5] |
| Water | 2.5 - 5% | Carbocation scavenger.[3] |
| Thioanisole | 5% | Carbocation scavenger, protects Methionine.[3] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine.[3] |
| Anisole | - | Prevents alkylation of Tryptophan.[9] |
Troubleshooting Guides
Issue 1: Incomplete deprotection of a sterically hindered amine using standard TFA/DCM conditions.
If you are observing a significant amount of starting material after attempting Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider the following troubleshooting steps.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Possible Solutions & Experimental Considerations:
-
Increase Reaction Time: For sterically hindered substrates, extending the reaction time from the typical 1-2 hours may be necessary.[1] Monitor the reaction progress closely using TLC or LC-MS.[1]
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40°C) can help overcome the steric hindrance.[1] However, be aware that higher temperatures can also promote side reactions, so the use of scavengers is highly recommended.[1][8]
-
Use a Stronger Acid System: For particularly challenging deprotections, switching to a more potent acidic system like 4M HCl in dioxane can be effective.
Issue 2: Side product formation is observed by LC-MS analysis.
The presence of unexpected peaks in your LC-MS data, often corresponding to the addition of 56 Da (the mass of a tert-butyl group), indicates alkylation side reactions.
Caption: Boc deprotection pathway and competing side reactions.
Solution:
-
Incorporate Scavengers: Add a scavenger or a cocktail of scavengers to the reaction mixture before adding the acid.[5][8] The choice of scavenger depends on the nucleophilic residues present in your substrate.[5] A common general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[1]
-
Scavenger Addition (if necessary): Add the appropriate scavenger(s) to the solution. For example, add 10-20 equivalents of triethylsilane.[5][8]
-
Deprotection: Cool the solution to 0°C in an ice bath.[4] Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[1]
-
Reaction: Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[1] For sterically hindered amines, the reaction time may need to be extended.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can be used directly, or the free amine can be obtained by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Boc Deprotection with HCl in Dioxane for Hindered Amines
-
Preparation: Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1] For very hindered amines, the reaction time may need to be extended.
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1] If the free amine is required, a basic work-up can be performed.[1]
Comparative Reaction Conditions for Boc Deprotection
| Reagent System | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| TFA/DCM | 25-50% | Room Temperature | 30 min - 2 hours | A common and generally effective condition.[4] |
| 55% TFA/DCM | 55% | Room Temperature | 30 minutes | Shown to yield higher purity peptides compared to 100% TFA in some cases.[6] |
| Neat TFA | 100% | Room Temperature | 5-15 minutes | Very rapid deprotection, but may increase the risk of side products.[4] |
| 4M HCl in dioxane | 4M | Room Temperature | 30 min - 2 hours | A stronger alternative for challenging deprotections.[1][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Residual Boc Anhydride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) from reaction mixtures. It is intended for researchers, scientists, and drug development professionals who encounter challenges during the workup and purification of Boc-protected compounds.
Troubleshooting Guide
This section addresses specific issues encountered during the removal of excess Boc anhydride.
Question: My NMR spectrum shows a significant amount of residual Boc anhydride after a standard aqueous workup. What went wrong and how can I fix it?
Answer: This is a common issue, as Boc anhydride can be persistent. The problem may lie in the inefficiency of the aqueous wash or the stability of the anhydride in your specific solvent system.
-
Immediate Solution: Re-subject your organic layer to a more rigorous workup. Vigorously washing with a saturated sodium bicarbonate (NaHCO₃) solution can help hydrolyze the remaining anhydride.[1] Alternatively, washing with a dilute acid, such as 0.5 M to 1 M HCl, can also be effective.[2][3]
-
Alternative Quenching: For a more active approach, you can quench the excess Boc anhydride directly. Add a nucleophilic agent to the reaction mixture before the workup. Common choices include:
-
Imidazole: Add imidazole to the reaction mixture. It reacts with Boc anhydride to form Boc-imidazole, which is more susceptible to acidic hydrolysis and can be easily removed with a dilute acid wash (e.g., <0.5M HCl).[1][3]
-
Ammonium Hydroxide: If your product is stable to basic conditions, quenching with ammonium hydroxide can effectively decompose the excess reagent.[1]
-
Trifluoroethanol (TFE): TFE is another mild and efficient reagent for destroying excess Boc anhydride.[4]
-
Question: I've tried multiple aqueous washes, but a small amount of Boc anhydride remains. My product is sensitive to both strong acids and bases. What should I do?
Answer: When dealing with sensitive compounds, aggressive washing is not ideal. Here are some milder alternatives:
-
Volatilization: Boc anhydride is relatively volatile (boiling point ~56-57 °C at 0.5 mmHg).[1][5] You can often remove residual amounts by placing the crude product under high vacuum for an extended period (e.g., 72 hours).[6] Using a rotary evaporator with a dry ice condenser can facilitate this process through sublimation.[6]
-
Chromatography: Purify your product using column chromatography on silica gel.[2] If the polarity difference between your product and Boc anhydride is sufficient, this method is highly effective. For a quicker approach, passing the crude material through a short plug of silica can also remove the non-polar anhydride.[1]
-
Polymer-supported Scavengers: For a clean and simple purification, consider using a polymer-supported scavenger resin, such as a polymer-supported trisamine. The reaction mixture is passed through a cartridge containing the resin, which captures the excess Boc anhydride.
Question: I used imidazole to quench the excess Boc anhydride, but now I see imidazole in my final product. How do I remove it?
Answer: The purpose of using imidazole is to form an intermediate that is easily removed. The key is the subsequent wash. After quenching with imidazole, you must perform several washes with a dilute acid (e.g., 0.5% or 1% HCl).[3][4] The acid protonates the imidazole, forming a salt that is highly soluble in the aqueous layer and is thus efficiently extracted from the organic phase.
Frequently Asked Questions (FAQs)
Q1: What is the fastest way to remove a large excess of Boc anhydride?
A1: Chemical quenching is generally the most rapid and efficient method for removing a significant excess of Boc anhydride. Adding a reagent like imidazole or trifluoroethanol directly to the reaction mixture quickly consumes the unreacted anhydride.[4] The choice of quenching agent may depend on the specific substrate and reaction conditions.
Q2: Can I remove Boc anhydride by distillation?
A2: While Boc anhydride has a relatively low boiling point under vacuum, distillation of the crude reaction mixture is not a common or recommended practice.[7] This is because many organic products can be heat-sensitive. A more practical approach is to remove the solvent and then place the crude material under high vacuum to sublimate the residual Boc anhydride.[6]
Q3: How can I monitor the removal of Boc anhydride?
A3: The most common methods for monitoring its removal are:
-
Thin-Layer Chromatography (TLC): Boc anhydride is non-polar and typically has a high Rf value. However, it does not stain well with many common stains like ninhydrin.[3] It can sometimes be visualized with p-anisaldehyde stain or by observing quenching of fluorescence on a fluorescent TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive way to confirm the absence of Boc anhydride. The characteristic singlet for the 18 protons of the two tert-butyl groups appears around 1.5 ppm.
Q4: Is it necessary to remove every trace of Boc anhydride?
A4: The required level of purity depends on the subsequent steps. If the next reaction is sensitive to anhydrides or if the final product is intended for biological assays or clinical use, then complete removal is critical. For intermediate steps where the anhydride is inert, trace amounts may be acceptable and can be removed in a later purification step.
Quantitative Data Summary
The efficiency of various quenching agents for the removal of Boc anhydride can be compared based on the time required for complete reaction, as determined by ¹H NMR.
| Quenching Agent | Equivalents | Solvent | Time for Removal (minutes) | Reference |
| Imidazole | 1.5 | CH₃CN | 5 | [4] |
| Trifluoroethanol (TFE) | 1.5 | CH₃CN | 10 | [4] |
| TFE with cat. DMAP | 1.5 | CH₃CN | 5 | [4] |
| Methanol | 1.5 | CH₃CN | > 1440 (24h) | [4] |
| Water | - | - | Very Slow | [4] |
Table based on data for quenching 1.5 equivalents of (Boc)₂O after a primary reaction on a 0.5 mmol scale.[4]
Experimental Protocols
Protocol 1: Quenching with Imidazole followed by Acidic Workup
This protocol is effective for rapidly destroying excess Boc anhydride and removing the resulting byproducts.
-
Reaction Quenching: After the primary reaction is complete (as monitored by TLC or LC-MS), add imidazole (1.5 equivalents relative to the initial amount of Boc anhydride) to the stirred reaction mixture at room temperature.
-
Stirring: Stir the mixture for 5-10 minutes to ensure complete reaction with the excess anhydride.[4]
-
Solvent Removal (Optional): If the reaction solvent is not suitable for liquid-liquid extraction (e.g., THF, methanol), remove it under reduced pressure. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with a dilute solution of hydrochloric acid (e.g., 0.5% or 1% HCl).[3][4]
-
Neutralizing Wash: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, free of Boc anhydride and imidazole.[2]
Protocol 2: Removal by High Vacuum Sublimation
This method is suitable for thermally stable products and avoids the use of additional reagents.
-
Initial Workup: Perform a standard aqueous workup to remove water-soluble impurities. Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate thoroughly on a rotary evaporator to obtain the crude solid or oil.
-
High Vacuum: Connect the flask containing the crude product to a high vacuum line (≤1 mmHg).[6]
-
Sublimation: For efficient sublimation of Boc anhydride, use a dry ice/acetone cold trap between the flask and the vacuum pump.[6] Leave the flask under high vacuum for an extended period (24-72 hours).[6] The volatile Boc anhydride will sublimate and collect in the cold trap.
-
Final Product: Once complete, vent the system and collect the purified product. Confirm the absence of Boc anhydride by ¹H NMR.
Visualizations
Workflow for Boc Anhydride Removal
Caption: Decision workflow for selecting a Boc anhydride removal method.
Detailed Quenching and Extraction Workflow
Caption: Step-by-step workflow for quenching and extraction.
References
Technical Support Center: Minimizing t-Butylation Side Products During Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of t-butylation side products during the acidic deprotection of tert-butyl-based protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of t-butylation side products during deprotection?
A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2][3] This occurs when tert-butyl-based protecting groups (e.g., Boc, t-butyl esters) are cleaved with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can subsequently alkylate any nucleophilic sites within the substrate, leading to undesired modifications.[1][4][5]
Q2: Which amino acid residues are most susceptible to t-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2][4] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][4][6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which corresponds to a mass increase of 56 Da.[1][4][6]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a common target for S-tert-butylation.[1][2][6]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the t-butyl cation.[1][3][4][6]
Q3: What are scavengers and how do they prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection or "cleavage" cocktail to trap reactive electrophiles like the tert-butyl cation.[1][2][4] They function by reacting with the carbocation at a faster rate than the sensitive residues of the desired product.[2][4] By intercepting these reactive species, scavengers prevent them from causing unwanted alkylation of the peptide or molecule.[2][4]
Q4: What is a good general-purpose scavenger cocktail for deprotection?
A4: For many routine applications, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[2][6] TIS is an excellent carbocation scavenger, while water can also act as a nucleophile to trap the t-butyl cation, forming tert-butanol.[6][8][9]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift.
-
Symptom: Your analytical data shows a significant impurity with a mass corresponding to your desired product plus 56 Da.
-
Possible Cause: This is a classic sign of tert-butylation, where a t-butyl group has been added to a nucleophilic residue (e.g., Trp, Met, Cys, Tyr).[1]
-
Solution: Incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues present in your compound. If you are already using a scavenger, consider increasing its concentration or using a cocktail with multiple scavengers for broader protection.
Issue 2: Oxidation of Methionine or Tryptophan.
-
Symptom: Detection of species with a mass increase of +16 Da, corresponding to the formation of methionine sulfoxide or oxidized tryptophan.[1]
-
Possible Cause: The strongly acidic and oxidative environment during TFA cleavage can lead to the oxidation of sensitive residues.
-
Solution: Use scavengers that also possess reducing properties.[1] Performing the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidation. Recommended scavengers include 1,2-Ethanedithiol (EDT) and Thioanisole.[1] Dimethyl Sulfide (DMS) is also effective at preventing methionine alkylation and oxidation.[1][10]
Issue 3: Incomplete Deprotection.
-
Symptom: Analysis of the crude product shows the presence of remaining starting material or partially deprotected intermediates.[2]
-
Possible Cause:
-
Solution:
-
Increase the reaction time and continue to monitor progress.[8]
-
Consider a stronger acid system (e.g., 4M HCl in dioxane) or gently warming the reaction (e.g., to 40°C).[4][8]
-
Crucially , more forcing conditions will likely increase the rate of side reactions. It is imperative to use an effective scavenger cocktail under these circumstances.[4][8]
-
For solid-phase synthesis, ensure the resin is thoroughly washed and swollen in an appropriate solvent like dichloromethane (DCM) before adding the cleavage cocktail.[1][9]
-
Data Presentation
Table 1: Common Scavengers for Minimizing t-Butylation and Their Primary Targets
| Scavenger | Primary Target(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General Carbocations, Trp | 2.5 - 5% | A highly effective and widely used carbocation scavenger.[6][9] |
| Water (H₂O) | General Carbocations | 2.5 - 5% | Acts as a nucleophile to form tert-butanol; often included in standard cocktails.[8][9] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | Strong nucleophile, effective for protecting Cys and Trp; also has reducing properties.[6][9][11] |
| Thioanisole | Met, Trp | 5 - 10% | Particularly effective in preventing S-alkylation of Met and can suppress oxidation.[1][8][9] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10% | Effective for preventing methionine alkylation and can help prevent oxidation.[1][10] |
| Phenol | Tyr, Trp | 5% | Acts as a decoy for the t-butyl cation, protecting phenolic rings.[4][10] |
| Triethylsilane (TES) | Trp, Met | 5 - 10% | Reduces the tert-butyl cation to isobutane.[8][9] |
Table 2: Recommended Scavenger Cocktails for Specific Scenarios
| Scenario | Recommended Cocktail (v/v/v) | Cocktail Name / Reference |
| General Purpose / Peptides without highly sensitive residues | TFA / TIS / H₂O (95:2.5:2.5) | Standard Cocktail[2][6] |
| Peptides with Trp, Met, Cys | TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | Modified Standard Cocktail[6] |
| Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr) | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Reagent K[1][2][3] |
| Cys-containing peptides (optimized to reduce S-t-butylation) | Two-step: 1) TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min. 2) Add TFA to 80% and continue for 150 min. | Two-Stage Cleavage Strategy[11] |
Table 3: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide.
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | % S-tert-butylation Side Product (Illustrative) |
| 95 / - / - (No Scavengers) | ~25-35% |
| 95 / 2.5 TIS / 2.5 H₂O | ~5-10% |
| 92.5 / 2.5 TIS / 2.5 H₂O / 2.5 EDT | < 5% |
| 82.5 / 5 Phenol / 5 H₂O / 5 Thioanisole / 2.5 EDT (Reagent K) | < 2% |
| Data is illustrative and synthesized based on findings from literature. Actual percentages can vary based on the specific peptide sequence and reaction conditions.[10][11] |
Mandatory Visualization
Caption: Mechanism of t-butylation and prevention by scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals employing selective thermal deprotection of N-Boc protected amines in a continuous flow setup.
Frequently Asked Questions (FAQs)
Q1: What is selective thermal N-Boc deprotection in continuous flow?
A1: It is a method for removing the tert-butyloxycarbonyl (Boc) protecting group from an amine by heating the substrate in a continuous flow reactor without the need for acid catalysts.[1][2] This technique allows for precise temperature control, enabling the selective deprotection of more labile N-Boc groups (e.g., on aromatic amines) in the presence of more stable ones (e.g., on alkyl amines).[1][3] The use of a continuous flow setup offers advantages over batch processing, such as enhanced heat and mass transfer, improved safety for high-temperature reactions, and the ability to directly couple the deprotection step with subsequent reactions in a "telescoped" sequence.[2][4]
Q2: What are the main advantages of using continuous flow for this reaction?
A2: Continuous flow technology provides several benefits for thermolytic N-Boc deprotection:
-
Precise Temperature Control: Enables high selectivity for deprotecting one N-Boc group over another.[5]
-
Enhanced Safety: Superheating solvents above their boiling points can be done more safely in a closed-loop flow system.[4]
-
Avoids Aqueous Workup: The resulting free amine can often be used directly in the next reaction step, eliminating the need for salt breaks, extractions, or isolations.[2]
-
Increased Productivity: The elimination of unit operations can significantly speed up multi-step syntheses.[2]
-
Scalability: Kilogram-scale continuous de-Boc processes have been successfully demonstrated.[2]
Q3: Which solvents are recommended for this procedure?
A3: The choice of solvent can significantly impact the reaction efficiency. Polar solvents like methanol and 2,2,2-trifluoroethanol (TFE) have shown optimal results for thermal N-Boc deprotection.[1][3] While the reaction can be performed in other solvents such as tetrahydrofuran (THF) and toluene, higher temperatures or longer residence times may be required to achieve comparable yields.[1]
Q4: Can this method be used for substrates with multiple functional groups?
A4: Yes, thermal de-Boc conditions have been found to be compatible with a wide range of functional groups.[5][6] However, thermally labile groups may not be suitable. It is always recommended to perform a small-scale test reaction to ensure the stability of the substrate and other functional groups at the required deprotection temperature.
Q5: Is it possible to selectively deprotect one N-Boc group in a molecule with multiple protected amines?
A5: Yes, selective deprotection is a key advantage of this method. Generally, the reactivity follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amine.[5] By carefully controlling the temperature, it is possible to deprotect an aryl N-Boc group in the presence of an alkyl N-Boc group.[1][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient Temperature: The reaction temperature is too low for the specific substrate. 2. Short Residence Time: The substrate is not spending enough time in the heated zone of the reactor. 3. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | 1. Gradually increase the reactor temperature in 10-20 °C increments. Note that alkyl amines generally require higher temperatures (e.g., 240 °C) than aryl amines.[1] 2. Decrease the flow rate to increase the residence time. Doubling the residence time can be a good starting point for optimization. 3. Switch to a more polar solvent like methanol or TFE, which have been shown to improve reaction efficiency.[1] |
| Formation of Impurities/Decomposition | 1. Temperature is Too High: The substrate or product may be degrading at the set temperature. 2. Residence Time is Too Long: Prolonged exposure to high temperatures can lead to side reactions and decomposition, even if the initial conversion is clean.[2] | 1. Reduce the reaction temperature. It's a balance between achieving full conversion and minimizing degradation. 2. Increase the flow rate to shorten the residence time. It may be preferable to accept a slightly lower conversion with higher purity and recycle the unreacted starting material.[2] |
| Clogging of the Reactor Coil | 1. Poor Substrate/Product Solubility: The starting material or the deprotected product may be precipitating out of solution at the reaction temperature or upon cooling. 2. Formation of Insoluble Byproducts: High temperatures can sometimes lead to the formation of polymeric or other insoluble materials. | 1. Choose a solvent in which both the starting material and the product are highly soluble. A pre-experiment to check solubility at room temperature and elevated temperatures (in a sealed vial) is advisable. 2. If possible, lower the reaction temperature and increase the residence time to minimize byproduct formation. Ensure the starting material is pure. |
| Inconsistent Results Between Runs | 1. Fluctuations in Pump Flow Rate: Inconsistent flow rates will lead to variable residence times. 2. Temperature Instability: The heating unit may not be maintaining a stable temperature. 3. Back Pressure Regulator Issues: Inconsistent back pressure can affect the boiling point of the solvent and the reaction conditions. | 1. Calibrate the pumps before each run. Ensure there are no air bubbles in the pump lines. 2. Check the stability of the heating system (e.g., oil bath, column heater). 3. Ensure the back pressure regulator is functioning correctly and providing a stable pressure. |
Experimental Protocols
General Protocol for Continuous Flow Thermal N-Boc Deprotection
This protocol provides a general starting point. Optimal conditions (especially temperature and residence time) should be determined for each specific substrate.
-
System Setup:
-
Assemble the continuous flow reactor, which typically consists of a high-pressure pump, a sample loop or T-mixer for introducing the substrate solution, a reactor coil (e.g., stainless steel or PFA) of a known volume situated in a stable heating unit (e.g., a GC oven or a high-temperature oil bath), a back pressure regulator (BPR, typically set to >10 bar to keep solvents in the liquid phase), and a collection vessel.
-
-
Solution Preparation:
-
Prepare a solution of the N-Boc protected amine in the chosen solvent (e.g., methanol or TFE) at a known concentration (e.g., 0.1 M). Ensure the substrate is fully dissolved.
-
-
System Priming:
-
Pump the pure solvent through the system to remove any air and to pre-heat the reactor coil to the desired temperature.
-
-
Reaction Execution:
-
Once the system has stabilized at the set temperature and pressure, switch the pump inlet to the substrate solution.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system) before collecting the product.
-
The residence time is calculated as the reactor volume divided by the flow rate.
-
-
Sample Collection and Analysis:
-
Collect the reaction output in a suitable vessel.
-
Analyze the collected sample by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion and purity.
-
-
System Shutdown:
-
After the substrate solution has been processed, switch the pump back to pure solvent to flush the reactor system.
-
Allow the system to cool down before depressurizing and disassembling if necessary.
-
Data Presentation
Table 1: Effect of Solvent and Temperature on the Deprotection of N-Boc Phenethylamine
| Entry | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| 1 | TFE | 240 | 30 | 44 |
| 2 | Methanol | 240 | 30 | - |
| 3 | THF | 240 | 30 | - |
| 4 | Toluene | 240 | 30 | - |
| Data extracted from literature; specific values for some solvents at this condition were not provided, but TFE gave the highest yield.[1] |
Table 2: Effect of Solvent and Temperature on the Deprotection of N-Boc Aniline
| Entry | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| 1 | TFE | 240 | 30 | 93 |
| 2 | Methanol | 240 | 30 | 88 |
| 3 | THF | 240 | 30 | 65 |
| 4 | Toluene | 240 | 30 | 54 |
| Data sourced from Collins et al.[1] |
Visualizations
Caption: Experimental workflow for continuous flow thermal N-Boc deprotection.
Caption: Troubleshooting decision tree for common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection in the Presence of Acid-Sensitive Esters
Welcome to the technical support center for the selective deprotection of tert-butyloxycarbonyl (Boc) protecting groups in the presence of acid-sensitive esters. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers navigate this common synthetic challenge.
Troubleshooting Guide
Issue 1: Cleavage of Acid-Sensitive Ester Groups During Boc Deprotection
Question: My primary ester (e.g., methyl, ethyl, or benzyl ester) is being cleaved along with the Boc group when I use standard acidic conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM). How can I selectively remove the Boc group?
Answer: Cleavage of sensitive ester groups is a frequent side reaction during Boc deprotection with strong acids.[1] The highly acidic environment required for Boc removal can also hydrolyze the ester functionality. To achieve selective Boc deprotection, you can modify the reaction conditions or use alternative reagents.
Solutions:
-
Employ Milder Acidic Conditions: Instead of strong acids like TFA, consider using milder alternatives.[2][3] A comparison of various mild acidic conditions is provided in Table 1.
-
Utilize Lewis Acids: Lewis acids can offer a milder, non-protic alternative for Boc cleavage.[3] Reagents like zinc bromide (ZnBr₂) are known to selectively remove the Boc group.[4][5][6][7]
-
Non-Acidic Methods: For highly sensitive substrates, several non-acidic methods can be employed.[1] For instance, a combination of oxalyl chloride in methanol has proven effective for selective N-Boc deprotection.[8][9]
A decision-making workflow for selecting an appropriate deprotection method is illustrated below.
Issue 2: Formation of tert-Butylation Side Products
Question: I am observing side products in my reaction mixture, which I suspect are due to tert-butylation of my molecule. How can I prevent this?
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate, particularly electron-rich aromatic rings or sulfur-containing residues.[2][3]
Solutions:
-
Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture.[3] These molecules act as traps for the tert-butyl cation. Common scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIPS)
-
Thioanisole
-
Water
-
Frequently Asked Questions (FAQs)
Q1: Can I use hydrochloric acid (HCl) for Boc deprotection in the presence of an ester?
A1: A solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate can be used for Boc deprotection.[2][10][11] It is generally considered milder on ester groups compared to TFA, but may require longer reaction times.[11][12] Anhydrous conditions are crucial to minimize ester hydrolysis.
Q2: Are there any methods to deprotect a tert-butyl ester in the presence of a Boc group?
A2: Yes, this is a challenging transformation as it's the reverse of the usual selectivity. A method using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile has been reported to selectively cleave tert-butyl esters while preserving the N-Boc group.[13][14]
Q3: How can I monitor the progress of the deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[10]
Q4: What is the advantage of using trimethylsilyl iodide (TMSI) for Boc deprotection?
A4: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, especially for water-soluble zwitterionic compounds.[3][15] A key benefit is that it can allow for the direct isolation of the product from the organic reaction medium without an aqueous workup, which is advantageous for water-sensitive compounds.[3]
Quantitative Data Summary
The choice of deprotection method can significantly impact reaction time and yield. The following table summarizes various conditions for Boc deprotection that are compatible with acid-sensitive ester groups.
| Deprotection Reagent & Conditions | Solvent | Temperature | Typical Reaction Time | Reported Yield (Ester-Containing Substrates) | Reference(s) |
| Mild Protic Acids | |||||
| Formic Acid (neat or in DCM) | DCM | Room Temp. | 1 - 16 hours | Substrate dependent | [10] |
| p-Toluenesulfonic Acid (pTSA) | DCM or ACN | Room Temp. | 10 min - 2 hours | High | [10] |
| Aqueous Phosphoric Acid (85 wt%) | THF | Room Temp. | 4 - 8 hours | High | |
| Lewis Acids | |||||
| Zinc Bromide (ZnBr₂) | DCM | Room Temp. | 3 days (example) | Substrate dependent | [4][5] |
| Other Reagents | |||||
| Oxalyl Chloride / Methanol | Methanol | Room Temp. | 1 - 4 hours | Up to 90% | [8][9][12] |
| Trimethylsilyl Iodide (TMSI) | DCM | Room Temp. | 12 - 24 hours | Substrate dependent | [15] |
Experimental Protocols
Protocol 1: Boc Deprotection using Formic Acid [10]
-
Dissolve the Boc-protected substrate in neat formic acid or a solution of formic acid in dichloromethane (DCM).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 16 hours.
-
Once the reaction is complete, remove the formic acid and solvent under reduced pressure.
-
If necessary, perform a basic work-up to obtain the free amine.
Protocol 2: Boc Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) [4][5]
-
To a solution of the Boc-protected amine (1 equivalent) in anhydrous dichloromethane (DCM), add anhydrous zinc bromide (2-4 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion (typically several hours to days).
-
Upon completion, filter the reaction mixture through Celite.
-
Concentrate the filtrate under reduced pressure to obtain the hydrobromide salt of the deprotected amine.
Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol [1][12]
-
Dissolve the N-Boc protected substrate in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (typically 2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Zinc Bromide [commonorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: pH Neutral Methods for Boc Group Deprotection
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group, with a focus on pH neutral and mild alternatives to standard acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to strong acids like TFA for Boc deprotection?
A1: While trifluoroacetic acid (TFA) is effective, it can be detrimental to sensitive functional groups within a molecule. Strong acids can lead to side reactions, such as the cleavage of other acid-labile protecting groups or the degradation of the target molecule itself.[1][2] Alternative methods are crucial when dealing with complex molecules or substrates with acid-sensitive functionalities.[1][3]
Q2: What are the main categories of pH neutral or mild Boc deprotection methods?
A2: Milder alternatives to strong protic acids can be broadly categorized into:
-
Lewis Acid-Mediated Deprotection: Utilizes Lewis acids like zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃).[4][5]
-
Thermal Deprotection: Involves heating the Boc-protected compound in a suitable solvent, such as water or methanol.[1][4]
-
Reagent-Based Neutral Methods: Employs specific reagents like oxalyl chloride in methanol that operate under mild conditions.[2][6]
Q3: How can I monitor the progress of a Boc deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, which means it will have a lower Rf value on the TLC plate.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[7][8]
Q4: Are there any environmentally friendly ("green") methods for Boc deprotection?
A4: Yes, catalyst-free deprotection using boiling water is a notable green alternative that avoids the use of strong acids and organic solvents.[1][4][9] Additionally, the use of catalytic amounts of reagents like iron(III) salts promotes a more sustainable chemical process.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, with potential causes and solutions.
Issue 1: Incomplete or Sluggish Deprotection Reaction
| Potential Cause | Recommended Solution |
| Steric Hindrance: The Boc-protected amine is in a sterically crowded environment, making it less accessible to the deprotecting agent.[4] | Consider switching to a thermal deprotection method, as higher temperatures can help overcome steric barriers.[1] Alternatively, a stronger Lewis acid or longer reaction times may be necessary. |
| Insufficient Reagent Concentration or Activity: The concentration of the Lewis acid or other deprotecting agent may be too low, or the reagent may have degraded. | Ensure the reagent is fresh and anhydrous where required (e.g., ZnBr₂).[10] An increase in the equivalents of the reagent may be necessary, but should be done cautiously to avoid side reactions. |
| Low Reaction Temperature: The reaction is being performed at a temperature that is too low for the chosen method to be effective. | For thermal methods, ensure the solvent is at the appropriate reflux temperature.[9] For other methods, gentle warming may increase the reaction rate, but monitor closely for byproduct formation.[8] |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| tert-Butylation of Nucleophilic Groups: The tert-butyl cation generated during deprotection can react with electron-rich functional groups like indoles (in tryptophan), thioethers (in methionine), or phenols (in tyrosine).[7][8] | The most effective solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and thioanisole.[7][8] |
| Degradation of Acid-Sensitive Groups: Even with milder methods, some functional groups (e.g., certain esters, acetals) may not be stable.[2][3] | Switch to a more neutral and milder method. For example, using oxalyl chloride in methanol is known to be tolerant of acid-labile esters.[2][3] Thermal deprotection in water is also a good option to consider.[1] |
Comparative Data on pH Neutral Boc Deprotection Methods
The following table summarizes various pH neutral or mild methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions and reported efficiencies.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative | [1][11] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [1][2][6] |
| Zinc Bromide (ZnBr₂) / DCM | Secondary Amines | ZnBr₂ (2 equiv.), DCM, RT | 4 h | 89% | [10][12] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [5] |
| Ceric Ammonium Nitrate (CAN) | N-Boc Amines | CAN (0.2 equiv.), Acetonitrile, Reflux | Not Specified | 90-99% | [13][14] |
Experimental Protocols
Protocol 1: Thermal Deprotection in Boiling Water
This method is an environmentally friendly alternative that avoids the use of strong acids and organic solvents.[9]
-
Suspend the N-Boc protected amine in water in a round-bottom flask equipped with a reflux condenser.[9]
-
Heat the mixture to reflux (100°C) and stir vigorously.[9]
-
Monitor the reaction by TLC. Reaction times can vary from 10 minutes to several hours depending on the substrate.[1][9]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).[9]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This is a very mild method that is tolerant of acid-labile functional groups.[2][3]
-
Dissolve the N-Boc protected substrate in methanol.
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (typically 3 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[2][3]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The crude product can then be purified by standard methods such as chromatography or extraction.
Protocol 3: Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)
This Lewis acid-mediated method is particularly effective for the deprotection of secondary amines.[10][12]
-
Dissolve the N-Boc protected secondary amine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add anhydrous zinc bromide (typically 2 equivalents).[10]
-
Stir the mixture at room temperature. The reaction is generally complete within four hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be filtered over Celite, and the filtrate is concentrated to yield the amine hydrobromide.[10] The free amine can be obtained after a basic workup.
Visual Guides
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Zinc Bromide [commonorganicchemistry.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of chiral building blocks for asymmetric synthesis.
A Comparative Analysis of Chiral Auxiliaries: Evans' Oxazolidinones vs. Oppolzer's Sultams in Asymmetric Aldol Reactions
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled formation of new chiral centers. Among the most reliable and widely adopted auxiliaries are Evans' oxazolidinones and Oppolzer's sultams. Both have demonstrated exceptional efficacy in a variety of carbon-carbon bond-forming reactions, enabling the synthesis of complex chiral molecules with high levels of stereoselectivity. This guide presents a comparative analysis of these two prominent chiral auxiliaries in the context of the asymmetric aldol reaction, a cornerstone of organic synthesis.
Performance in Asymmetric Aldol Reactions
The following tables summarize the performance of Evans' oxazolidinones and Oppolzer's sultams in the asymmetric aldol reaction with isobutyraldehyde, a common benchmark substrate. The data is compiled from seminal literature in the field and showcases the high levels of diastereoselectivity achievable with each auxiliary.
Table 1: Performance of Evans' Oxazolidinone in the Asymmetric Aldol Reaction
| Entry | N-Acyl Group | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | 85 | [1] |
| 2 | Propionyl | Benzaldehyde | Bu₂BOTf, Et₃N | >99:1 | 80 | [1] |
Table 2: Performance of Oppolzer's Sultam in the Asymmetric Aldol Reaction
| Entry | N-Acyl Group | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 98:2 | 91 | [2] |
| 2 | Propionyl | Benzaldehyde | TiCl₄, (-)-Sparteine | 97:3 | 88 | [2] |
Mechanistic Insights: The Origin of Stereoselectivity
The high degree of stereocontrol exerted by these auxiliaries stems from their ability to enforce a rigid and predictable transition state geometry.
Evans' Oxazolidinone: The stereochemical outcome of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler model.[3][4][5] The boron enolate of the N-acyloxazolidinone forms a rigid six-membered chair-like transition state with the aldehyde. The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, leading to the observed syn-aldol product with high diastereoselectivity.[1][6]
Oppolzer's Sultam: Similarly, the stereoselectivity of the Oppolzer's sultam-mediated aldol reaction is attributed to a chelated transition state.[2] The rigid camphor backbone of the sultam provides a highly controlled chiral environment. The Lewis acid, typically TiCl₄, coordinates to both the carbonyl oxygen and a sulfonyl oxygen, creating a rigid chelate. This conformation, in conjunction with the steric bulk of the sultam, directs the approach of the aldehyde to one face of the enolate, resulting in the formation of the syn-aldol product with high diastereoselectivity.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the asymmetric aldol reaction.
Experimental Protocol: Evans' Oxazolidinone Asymmetric Aldol Reaction
This protocol is adapted from the work of Evans and co-workers.[1]
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by treatment with lithium hydroxide and hydrogen peroxide in a mixture of tetrahydrofuran and water to yield the corresponding β-hydroxy carboxylic acid.
Experimental Protocol: Oppolzer's Sultam Asymmetric Aldol Reaction
This protocol is based on the methodology for syn-selective aldol reactions using Oppolzer's sultam.[2]
-
Enolate Formation: To a solution of the N-propionyl-(2R)-bornane-10,2-sultam (1.0 equiv) in anhydrous DCM at -78 °C is added titanium(IV) chloride (1.1 equiv) dropwise. The mixture is stirred for 5 minutes, followed by the dropwise addition of (-)-sparteine (1.1 equiv). The resulting mixture is stirred at -78 °C for 30 minutes.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the aldol product.
-
Auxiliary Cleavage: The sultam auxiliary can be removed by hydrolysis with lithium hydroxide in aqueous THF or by reduction with lithium aluminum hydride to furnish the corresponding acid or alcohol, respectively.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and the proposed transition states for the asymmetric aldol reactions.
Caption: Workflow for the Evans' Asymmetric Aldol Reaction.
Caption: Workflow for the Oppolzer's Asymmetric Aldol Reaction.
Caption: Logical relationships in the Zimmerman-Traxler model.
References
A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of Chiral Amino Alcohols
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral amino alcohols is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering both direct and indirect methods for enantioseparation. This guide provides an objective comparison of various HPLC approaches, supported by experimental data, and includes detailed protocols to aid in method selection and implementation.
The stereochemistry of chiral amino alcohols profoundly influences their pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drug substances. This guide explores the two primary strategies for HPLC-based determination of enantiomeric excess: direct separation on chiral stationary phases (CSPs) and indirect separation following derivatization with a chiral derivatizing agent (CDA).
Direct Enantioseparation on Chiral Stationary Phases (CSPs)
Direct methods involve the use of a chiral stationary phase that interacts differentially with the two enantiomers, leading to their separation. The choice of CSP is paramount and depends on the specific structure of the amino alcohol.
Comparison of Chiral Stationary Phases for Direct Analysis
The selection of an appropriate CSP is often empirical. Below is a comparison of the performance of various CSPs for the enantioseparation of common chiral amino alcohols.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Propranolol | Chiralpak IA (amylose-based) | n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | Not Specified | t1=4.71, t2=5.26 | 1.75 | Not Specified | [1] |
| Albuterol | Chiralpak AD (amylose-based) | Not Specified | Not Specified | Not Specified | Convenient Separation | Not Specified | [2] |
| Chirobiotic V (vancomycin-based) | Methanol/acetonitrile/glacial acetic acid/diethylamine (40:60:0.3:0.2, v/v/v/v) | 1.0 | Not Specified | 1.8 | 1.18 | [3] | |
| Metoprolol | Chiralcel OD (cellulose-based) | Not Specified | Not Specified | Not Specified | Highest Rs | Highest α | [1] |
| Chiral-AGP (α1-acid glycoprotein-based) | Not Specified | Not Specified | Not Specified | - | - | [1] | |
| Cyclobond I (β-cyclodextrin-based) | Not Specified | Not Specified | Not Specified | - | - | [1] | |
| Sumichiral OA-4900 | Not Specified | Not Specified | Not Specified | - | - | [1] | |
| Chirobiotic T (teicoplanin-based) | Acetonitrile/methanol/methylene chloride/glacial acetic acid/triethylamine (56:30:14:2:2, v/v) | Not Specified | t(S)=5.9, t(R)=6.7 | >1.5 | Not Specified | [4] |
Experimental Protocol: Direct Separation of Propranolol on a Polysaccharide-Based CSP
This protocol is a representative example of a direct enantioseparation method.
Materials:
-
HPLC system with UV detector
-
Chiralpak IA column (250 x 4.6 mm, 5 µm)
-
(R,S)-Propranolol standard
-
n-Heptane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (reagent grade)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic propranolol in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-heptane/ethanol/diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Indirect Enantioseparation via Chiral Derivatizing Agents (CDAs)
Indirect methods involve the reaction of the chiral amino alcohol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a conventional achiral stationary phase (e.g., C18).
Comparison of Chiral Derivatizing Agents
The choice of CDA is crucial for successful diastereomer formation and separation. Key considerations include reaction speed, yield, and the chromatographic properties of the resulting diastereomers.
| Chiral Derivatizing Agent (CDA) | Analyte(s) | Key Features | Reference |
| Marfey's Reagent (FDAA) | Amino acids, Amino alcohols | Well-established, reliable, forms stable derivatives with strong UV absorbance. | [5] |
| (S)-Naproxen-based reagents | β-Amino alcohols | Forms diastereomers with good UV detectability, microwave-assisted derivatization is possible.[2] | |
| N-(trifluoroacetyl)-L-prolyl chloride (TPC) | Amines, Alcohols | Forms volatile derivatives suitable for GC, but also applicable to HPLC. | |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | β-Amino alcohols | Forms diastereomeric thioureas separable by reversed-phase HPLC. |
Experimental Protocol: Indirect Separation of a Chiral Amino Alcohol using a (S)-Naproxen-based CDA
This protocol outlines the derivatization and subsequent HPLC analysis of a chiral amino alcohol.[2]
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Waters Spherisorb ODS2, 250 x 4.6 mm, 5 µm)
-
Chiral amino alcohol sample
-
Benzimidazole-(S)-naproxen amide (CDA)
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Triethylammonium phosphate (TEAP) buffer (10 mM, pH 4.0)
-
Phosphoric acid
Procedure:
-
Derivatization:
-
The experimental conditions for the synthesis of diastereomeric pairs of the amino alcohol should be optimized with respect to reagent excess, base, and reaction time (microwave irradiation can significantly shorten the reaction time).[2]
-
A general procedure involves reacting the amino alcohol with the benzimidazole-(S)-naproxen amide in the presence of a base like triethylamine.
-
-
Mobile Phase Preparation:
-
Prepare the TEAP buffer by diluting triethylamine to 10 mM with ultra-purified water and adjusting the pH to 4.0 with phosphoric acid.
-
The mobile phase consists of a gradient of acetonitrile in the TEAP buffer.
-
-
Chromatographic Conditions:
-
Analysis and Quantification: Inject the derivatized sample and calculate the enantiomeric excess as described in the direct method protocol.
Workflow for HPLC Analysis of Chiral Amino Alcohols
The following diagram illustrates the decision-making process and experimental workflow for determining the enantiomeric excess of chiral amino alcohols using HPLC.
Caption: Workflow for HPLC determination of enantiomeric excess of chiral amino alcohols.
Conclusion
Both direct and indirect HPLC methods offer robust and reliable means for determining the enantiomeric excess of chiral amino alcohols. The choice between the two approaches depends on several factors, including the availability of a suitable chiral stationary phase, the presence of chromophores in the analyte, the complexity of the sample matrix, and the desired sensitivity.
Direct methods are often preferred for their simplicity, as they do not require a derivatization step, which can introduce additional sources of error. However, method development can be more time-consuming due to the need to screen multiple CSPs and mobile phases.
Indirect methods provide greater flexibility as they utilize readily available and less expensive achiral columns. Derivatization can also enhance the detectability of analytes that lack a strong chromophore. The primary drawbacks are the additional sample preparation step and the need to ensure that the derivatization reaction proceeds to completion without any kinetic resolution.
By carefully considering the advantages and disadvantages of each approach and utilizing the provided protocols as a starting point, researchers can develop and validate accurate and precise HPLC methods for the critical task of determining the enantiomeric excess of chiral amino alcohols.
References
Spectroscopic comparison of (S) and (R) enantiomers of Boc-3-Amino-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the differentiation of enantiomers is a critical task, particularly in pharmaceutical development where the stereochemistry of a molecule can profoundly impact its biological activity. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of Boc-3-Amino-3-phenylpropan-1-ol, focusing on the practical methods for their differentiation and characterization.
Spectroscopic Equivalence in Achiral Environments
It is a fundamental principle of stereochemistry that enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This principle extends to their spectroscopic signatures. Therefore, under standard acquisition conditions, the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra of (S)- and (R)-Boc-3-Amino-3-phenylpropan-1-ol are indistinguishable.
The following tables summarize the expected spectroscopic data for both enantiomers in achiral solvents. These values are representative and may vary slightly based on experimental conditions.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.30 | m | Ar-H |
| ~5.00 | br s | NH |
| ~4.90 | m | CH-Ph |
| ~3.70 | t | CH₂-OH |
| ~2.00 | m | CH₂-CH(Ph) |
| ~1.45 | s | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | C=O (Boc) |
| ~142.0 | Ar-C (quaternary) |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~126.5 | Ar-CH |
| ~79.5 | C(CH₃)₃ |
| ~60.0 | CH₂-OH |
| ~53.0 | CH-Ph |
| ~40.0 | CH₂-CH(Ph) |
| ~28.5 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretch (alcohol) |
| ~3350 | N-H stretch (carbamate) |
| ~2970 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Technique | [M+H]⁺ (Calculated) | [M+Na]⁺ (Calculated) |
| ESI-MS | 252.16 | 274.14 |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for acquiring the standard spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean accessory/salt plate and then the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
Differentiating Enantiomers: Chiral Environments
To distinguish between the (S) and (R) enantiomers, a chiral environment must be introduced. This can be achieved through two primary methods: NMR spectroscopy with a chiral solvating agent and chiral High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle: A chiral solvating agent (CSA) reversibly forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to the splitting of NMR signals for the (S) and (R) enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee).
Figure 1: Chiral Solvating Agent Principle in NMR.
Experimental Protocol - NMR with a Chiral Solvating Agent:
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the Boc-3-Amino-3-phenylpropan-1-ol sample (e.g., 5 mg) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample alone.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL derivative) to the NMR tube.
-
Acquire Chiral Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the spectrum with and without the CSA. Look for the splitting of one or more proton signals, particularly those close to the chiral center (e.g., the CH-Ph proton). The integration of the separated signals for the (S) and (R) enantiomers can be used to determine the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation.
Figure 2: Chiral HPLC Experimental Workflow.
Experimental Protocol - Chiral HPLC:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation and Column:
-
An HPLC system equipped with a UV detector.
-
A chiral stationary phase column. For Boc-protected amino alcohols, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ T) are often suitable.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Conclusion
While the (S) and (R) enantiomers of Boc-3-Amino-3-phenylpropan-1-ol are spectroscopically identical in achiral environments, they can be effectively differentiated and their enantiomeric purity determined using NMR spectroscopy in the presence of a chiral solvating agent or by chiral HPLC. The choice of method will depend on the specific requirements of the analysis, with chiral HPLC being the more common and quantitative method for determining enantiomeric purity, while chiral NMR can provide a rapid assessment and structural information. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and stereochemical analysis.
A Comparative Guide to Amine Protecting Groups in Amino Alcohol Synthesis: Alternatives to Boc
For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the judicious selection of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, but its reliance on acidic conditions for removal can be detrimental to sensitive functional groups elsewhere in the molecule. This guide provides an objective comparison of common alternatives to Boc for the protection of amino alcohols, supported by experimental data and detailed protocols to inform your synthetic strategy.
This guide will focus on the following widely used amine protecting groups:
-
Carbobenzyloxy (Cbz)
-
9-Fluorenylmethyloxycarbonyl (Fmoc)
-
Trityl (Trt)
-
Allyloxycarbonyl (Alloc)
-
2,2,2-Trichloroethoxycarbonyl (Troc)
The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed with high efficiency under mild conditions that are orthogonal to other protecting groups present in the molecule.[1][2]
Performance Comparison of Amine Protecting Groups
The following table summarizes the key characteristics and representative experimental data for the protection and deprotection of a primary amino alcohol with the aforementioned protecting groups. The data has been compiled from various sources and should be considered representative.
| Protecting Group | Structure | Protection Reagent | Typical Protection Conditions | Typical Yield (%) | Deprotection Reagent(s) | Typical Deprotection Conditions | Typical Yield (%) | Key Stability Characteristics | Orthogonality |
| Boc | Boc₂O | NaHCO₃, THF/H₂O, 0°C - rt | >95 | TFA, HCl | DCM, 0°C - rt | >95 | Stable to base, hydrogenolysis, nucleophiles.[3] | Orthogonal to Fmoc, Cbz, Alloc, Troc. | |
| Cbz | Cbz-Cl | NaHCO₃, THF/H₂O, 0°C, 20h[1] | ~90[1] | H₂, Pd/C | MeOH or EtOH, rt, 2-16h[1] | >95 | Stable to acidic and basic conditions.[4][5] | Orthogonal to Boc, Fmoc, Trt, Alloc, Troc.[4] | |
| Fmoc | Fmoc-Cl | NaHCO₃, Dioxane/H₂O, rt | >90 | 20% Piperidine/DMF | rt, 10-30 min | >95 | Stable to acid and hydrogenolysis. | Orthogonal to Boc, Cbz, Trt, Alloc, Troc. | |
| Trityl (Trt) | Trt-Cl | Pyridine, DMAP (cat.), DCM, rt | >90 | TFA, Formic Acid | DCM, rt, 1-4h[6] | >90[6] | Stable to basic and neutral conditions.[7][8] | Orthogonal to Fmoc, Cbz, Alloc, Troc. | |
| Alloc | Alloc-Cl | NaHCO₃, THF/H₂O, rt, 12h[9] | ~87[9] | Pd(PPh₃)₄, Phenylsilane | DCM, 0°C, 1h[9] | >90 | Stable to acidic and basic conditions.[10] | Orthogonal to Boc, Cbz, Fmoc, Trt, Troc.[9][10] | |
| Troc | Troc-Cl | Pyridine, DCM, 0°C - rt | >90 | Zn, Acetic Acid | MeOH, 60°C, 30 min[11] | ~86[11] | Stable to acidic and basic conditions.[11][12] | Orthogonal to Boc, Cbz, Fmoc, Trt, Alloc.[11] |
Experimental Protocols
Detailed methodologies for the protection of a model primary amino alcohol (e.g., ethanolamine) and subsequent deprotection are provided below.
Carbobenzyloxy (Cbz) Group
Protection of Ethanolamine with Cbz-Cl [1]
-
Materials: Ethanolamine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium bicarbonate (2.0 equiv), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve ethanolamine and sodium bicarbonate in a 2:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Add Cbz-Cl dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 20 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection of Cbz-protected Ethanolamine via Hydrogenolysis [13]
-
Materials: Cbz-protected ethanolamine (1.0 equiv), 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the Cbz-protected ethanolamine in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino alcohol.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of Ethanolamine with Fmoc-Cl
-
Materials: Ethanolamine (1.0 equiv), 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv), Sodium bicarbonate (2.0 equiv), Dioxane, Water.
-
Procedure:
-
Dissolve ethanolamine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of Fmoc-Cl in dioxane dropwise to the stirred mixture at room temperature.
-
Stir the reaction for 2-4 hours.
-
Acidify the mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
-
Deprotection of Fmoc-protected Ethanolamine
-
Materials: Fmoc-protected ethanolamine, 20% Piperidine in N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected ethanolamine in the 20% piperidine/DMF solution.
-
Stir the mixture at room temperature for 10-30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.
-
The crude product can be purified by column chromatography or used directly in the next step.
-
Trityl (Trt) Group
Protection of Ethanolamine with Trt-Cl [7]
-
Materials: Ethanolamine (1.0 equiv), Trityl chloride (Trt-Cl, 1.1 equiv), Pyridine, 4-Dimethylaminopyridine (DMAP, catalytic amount), Dichloromethane (DCM).
-
Procedure:
-
Dissolve ethanolamine in anhydrous DCM and add pyridine and a catalytic amount of DMAP.
-
Add Trt-Cl portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours.
-
Quench the reaction with methanol.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Deprotection of Trityl-protected Ethanolamine [6]
-
Materials: Trityl-protected ethanolamine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the trityl-protected ethanolamine in DCM.
-
Add TFA (typically 1-5% v/v) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The triphenylmethanol byproduct can be removed by column chromatography.
-
Allyloxycarbonyl (Alloc) Group
Protection of Ethanolamine with Alloc-Cl [9]
-
Materials: Ethanolamine (1.0 equiv), Allyl chloroformate (Alloc-Cl, 3.0 equiv), Sodium bicarbonate (6.0 equiv), Tetrahydrofuran (THF), Water.
-
Procedure:
-
To a mixture of ethanolamine and sodium bicarbonate in a 1:1 mixture of THF and water, add Alloc-Cl at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Deprotection of Alloc-protected Ethanolamine [9]
-
Materials: Alloc-protected ethanolamine (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%), Phenylsilane (7.0 equiv), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Alloc-protected ethanolamine in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add phenylsilane to the solution.
-
Add the Pd(PPh₃)₄ catalyst and stir the reaction at 0°C.
-
Monitor the reaction by TLC; deprotection is often complete within 1 hour.
-
Concentrate the reaction mixture and purify by column chromatography.
-
2,2,2-Trichloroethoxycarbonyl (Troc) Group
Protection of Ethanolamine with Troc-Cl [11]
-
Materials: Ethanolamine (1.0 equiv), 2,2,2-Trichloroethyl chloroformate (Troc-Cl, 1.1 equiv), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve ethanolamine in anhydrous DCM and cool to 0°C.
-
Add pyridine, followed by the dropwise addition of Troc-Cl.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography if necessary.
-
Deprotection of Troc-protected Ethanolamine [11]
-
Materials: Troc-protected ethanolamine (1.0 equiv), Activated zinc powder, Acetic acid, Methanol.
-
Procedure:
-
To a solution of the Troc-protected amine in methanol, add activated zinc powder.
-
Stir the mixture at 25°C for 5 minutes, then add glacial acetic acid.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction and concentrate under reduced pressure.
-
Treat the residue with 5% aqueous NaOH and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous potassium carbonate, and concentrate.
-
Purify by flash chromatography.
-
Reaction Pathways and Orthogonality
The selection of a protecting group strategy is often dictated by the need for orthogonal deprotection, allowing for the selective removal of one group in the presence of others. The following diagrams illustrate the protection/deprotection pathways and the principle of orthogonality.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. ijacskros.com [ijacskros.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Tritylamines [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Mechanistic Approaches in Asymmetric C-H Amination for β-Amino Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral β-amino alcohols is a cornerstone in medicinal chemistry and drug development, as this structural motif is a key component in a vast array of pharmaceuticals and bioactive natural products. Direct asymmetric C-H amination has emerged as a powerful and atom-economical strategy to access these valuable compounds. This guide provides a comparative overview of three prominent mechanistic approaches: Rhodium-Catalyzed C-H Amination, Radical-Mediated C-H Amination, and Iridium-Catalyzed Borrowing Hydrogen, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The choice of catalytic system profoundly influences the efficiency and selectivity of β-amino alcohol synthesis. Below is a summary of representative systems and their performance with various substrates.
| Catalytic System | Substrate | Yield (%) | e.e. (%) | d.r. | Ref. |
| Rhodium-Catalyzed | |||||
| Rh₂(esp)₂ | Carbamate derived from 1-indanol | 95 | >99 | N/A | [Du Bois] |
| Rh₂(esp)₂ | Sulfamate ester of adamantyl ethanol | 85 | N/A | >20:1 | [Du Bois] |
| Radical-Mediated | |||||
| Ir/Cu (multi-catalytic) | 2-Phenylethanol derivative | 85 | 95 | N/A | [Nagib][1] |
| Ir/Cu (multi-catalytic) | Allylic alcohol derivative | 75 | 94 | N/A | [Nagib][1] |
| Iridium-Catalyzed | |||||
| [CpIrI₂]₂/Chiral Phosphoric Acid | Racemic α-tertiary 1,2-diol | 91 | 99 | N/A | [Ghorai][2] |
| [CpIrI₂]₂/Chiral Amine Ligand | Racemic 1,4-diol | 92 | 98 | >20:1 | [Yang, Liu][3] |
Mechanistic Pathways and Visualizations
The three highlighted methodologies proceed through distinct mechanistic intermediates and transition states, which dictates their substrate scope and selectivity.
Rhodium-Catalyzed Nitrene Insertion
This intramolecular reaction is initiated by the decomposition of a nitrogen source, such as a sulfamate ester, in the presence of a dirhodium catalyst to form a rhodium-nitrenoid intermediate. This highly reactive species then undergoes a concerted, albeit asynchronous, C-H insertion at the β-position, leading to the formation of a cyclic sulfamidate which can be hydrolyzed to the desired β-amino alcohol. The Du Bois catalyst, Rh₂(esp)₂, has proven to be exceptionally effective for this transformation.
Caption: Rhodium-catalyzed C-H amination cycle.
Radical-Mediated C-H Amination via Hydrogen Atom Transfer (HAT)
This innovative approach utilizes a multi-catalytic system, often comprising an iridium photocatalyst and a chiral copper catalyst, to achieve asymmetric β-C-H amination.[1] The alcohol substrate is first converted to an imidate, which acts as a "radical relay chaperone."[4] Visible light excitation of the iridium photocatalyst initiates a triplet energy transfer to the copper-bound imidate, generating a nitrogen-centered radical.[1][5] This radical then undergoes a regioselective 1,5-hydrogen atom transfer (HAT) from the β-carbon, followed by a stereoselective radical cyclization mediated by the chiral copper catalyst to form an oxazoline. Subsequent hydrolysis yields the enantioenriched β-amino alcohol.[1]
Caption: Radical relay C-H amination workflow.
Iridium-Catalyzed Borrowing Hydrogen
The "borrowing hydrogen" or "hydrogen autotransfer" strategy provides an efficient pathway for the amination of alcohols. In the context of β-amino alcohol synthesis from diols, an iridium catalyst first facilitates the oxidation of the diol to a hydroxy ketone intermediate, releasing dihydrogen which is temporarily held by the catalyst. The ketone then reacts with an amine to form an imine, which is subsequently reduced by the iridium-hydride species in an enantioselective manner, regenerating the catalyst and yielding the chiral β-amino alcohol. This process often involves a dynamic kinetic resolution of racemic diols.[2][6]
Caption: Iridium-catalyzed borrowing hydrogen cycle.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination
To a solution of the sulfamate ester substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane or benzene, 0.1 M) is added the Rh₂(esp)₂ catalyst (0.5–2 mol %). The mixture is stirred at a specified temperature (e.g., 40 °C), and a solution of the oxidant (e.g., PhI(OAc)₂, 1.1 equiv) and a base (e.g., MgO, 2.0 equiv) in the same solvent is added dropwise over several hours. Upon completion of the addition, the reaction is stirred until complete consumption of the starting material as monitored by TLC. The reaction mixture is then cooled to room temperature, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to afford the cyclic sulfamidate. The sulfamidate is then subjected to hydrolysis (e.g., using acidic or basic conditions) to yield the final β-amino alcohol.
General Procedure for Radical-Mediated Asymmetric C-H Amination
In a nitrogen-filled glovebox, a reaction vessel is charged with the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol %), the chiral copper catalyst (e.g., Cu(MeCN)₄PF₆ with a chiral bisoxazoline ligand, 5-10 mol %), and the imidate substrate (1.0 equiv). A suitable solvent (e.g., 1,2-dichloroethane, 0.05 M) is added, and the mixture is stirred at room temperature. The reaction vessel is sealed, removed from the glovebox, and irradiated with visible light (e.g., blue LEDs) with cooling. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the oxazoline intermediate. The oxazoline is then hydrolyzed (e.g., with aqueous HCl) to afford the desired β-amino alcohol.[1]
General Procedure for Iridium-Catalyzed Asymmetric Borrowing Hydrogen Amination
A mixture of the racemic diol (1.0 equiv), the amine (1.2 equiv), the iridium catalyst (e.g., [Cp*IrI₂]₂, 1-2.5 mol %), a chiral phosphoric acid or a chiral ligand (2-10 mol %), and a base (e.g., K₂CO₃, if required) in a suitable solvent (e.g., toluene or mesitylene, 0.2 M) is heated at a specified temperature (e.g., 110-130 °C) under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is purified by flash column chromatography to give the enantioenriched β-amino alcohol.[2][3]
References
- 1. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directed β C-H Amination of Alcohols via Radical Relay Chaperones [organic-chemistry.org]
- 5. Enantioselective radical C-H amination for the synthesis of β-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparison of different acidic reagents for Boc deprotection efficiency.
A Comparative Guide to Acidic Reagents for Boc Deprotection
For researchers, scientists, and professionals in drug development, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a frequent and critical step in the synthesis of complex organic molecules, particularly in peptide and medicinal chemistry. The selection of an appropriate acidic reagent is paramount to ensure high efficiency, yield, and purity, while preserving the integrity of other sensitive functional groups. This guide provides an objective comparison of common acidic reagents for Boc deprotection, supported by experimental data and detailed protocols.
The Boc group is widely favored due to its stability across a range of non-acidic conditions and its straightforward removal under acidic treatment.[1] The deprotection mechanism is an acid-catalyzed process that begins with the protonation of the carbamate's carbonyl oxygen.[2][3] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[1][3]
Comparative Analysis of Deprotection Reagents
The choice of an acidic reagent for Boc deprotection is often a balance between reaction efficiency and the substrate's sensitivity to acid. The following table summarizes the performance of several common acidic reagents.
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Purity | Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0.5 - 4 hours | >95% (Typical) | High | Advantages: Highly effective and volatile, which simplifies product isolation.[4][5] Disadvantages: Harsh acidity can cleave other acid-labile protecting groups.[5] Corrosive and can cause side reactions like tert-butylation of nucleophilic residues.[4][6] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Methanol (MeOH) | 0.5 - 16 hours | >95% (Typical) | High | Advantages: Often more selective than TFA, especially in the presence of tert-butyl esters.[5][7] The resulting hydrochloride salt is often a crystalline solid, aiding purification.[4] Disadvantages: Dioxane is a hazardous solvent.[7] Can be less volatile than TFA.[5] |
| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent (DES) with Choline Chloride | 10 - 30 minutes | High (Quantitative for many substrates) | Excellent | Advantages: Milder conditions, environmentally friendlier alternative to TFA, simple workup.[8] Disadvantages: May require specific solvent systems (DES). |
| Ionic Liquid (TTP-NTf2) with Water | [TTP-NTf2], 120°C | 6 hours | 92% | High | Advantages: High yield and potential for catalyst recycling.[7] Disadvantages: Requires high temperatures. |
| Thermolysis | Methanol or Trifluoroethanol, 120-240 °C | 30 minutes | Variable | Variable | Advantages: Acid-free method that can offer unique selectivity.[5][9] Disadvantages: Requires high temperatures, which may not be suitable for all substrates and can lead to thermal degradation.[5] |
Experimental Protocols
Below are detailed methodologies for Boc deprotection using the two most common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a 0.1 M concentration).
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Place the Boc-protected amine in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-Dioxane. The reaction can be performed neat or with additional anhydrous dioxane.[7]
-
Stir the mixture at room temperature for 30 minutes to 1 hour.[7]
-
Monitor the reaction progress by TLC. Often, the deprotected amine hydrochloride salt will precipitate out of the solution.[7]
-
Upon completion, collect the solid L-Valine hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.[7]
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.
-
Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.
Visualizing the Chemistry
The following diagrams illustrate the chemical pathways and experimental processes involved in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Validation of (S)-Boc-3-Amino-3-phenylpropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of pharmaceutical development and chemical research. For chiral molecules such as (S)-Boc-3-Amino-3-phenylpropan-1-ol and its derivatives, which are valuable building blocks in organic synthesis, rigorous stereochemical validation is essential to ensure the desired biological activity and to meet regulatory requirements. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Stereochemical Validation
Several powerful analytical methods are at the disposal of researchers for the unambiguous determination of the absolute configuration of chiral molecules. The choice of technique often depends on the nature of the sample, the availability of instrumentation, and the specific requirements of the analysis. The three principal methods—Chiral High-Performance Liquid Chromatography (HPLC)/Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, and Single-Crystal X-ray Crystallography—are compared below.
Table 1: Performance Comparison of Key Analytical Techniques
| Feature | Chiral HPLC/SFC | NMR (Mosher's Ester Analysis) | Single-Crystal X-ray Crystallography |
| Primary Use | Enantiomeric purity determination and separation | Determination of absolute configuration | Unambiguous determination of absolute configuration and 3D molecular structure |
| Sample Requirement | Soluble sample, racemic or enantiomerically enriched | Pure enantiomer (for derivatization) | Single, high-quality crystal |
| Throughput | High | Medium | Low |
| Data Interpretation | Straightforward (retention times) | Complex (analysis of Δδ values) | Complex (requires specialized software and expertise) |
| Destructive? | No (sample can be recovered) | Yes (sample is derivatized) | No (crystal is recovered) |
| Quantitative? | Yes (for enantiomeric excess) | Yes (for enantiomeric excess with internal standard) | No (provides structural information) |
Experimental Data and Protocols
To provide a practical context, this section details the experimental protocols and presents representative data for the stereochemical validation of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and determining enantiomeric purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is often effective for the separation of enantiomers of amino alcohols and their derivatives.[1][2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the racemic Boc-3-Amino-3-phenylpropan-1-ol in the mobile phase. Inject a small volume (e.g., 10 µL) onto the column.
Data Presentation
Table 2: Representative Chiral HPLC Data for the Separation of Boc-3-Amino-3-phenylpropan-1-ol Enantiomers
| Enantiomer | Retention Time (min) |
| (R)-Boc-3-Amino-3-phenylpropan-1-ol | 8.5 |
| This compound | 10.2 |
Note: The retention times are hypothetical but representative for a successful chiral separation.
NMR Spectroscopy: Mosher's Ester Analysis
Mosher's ester analysis is a well-established NMR method for determining the absolute configuration of chiral alcohols and amines.[4][5][6] The method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons, which can be analyzed to deduce the absolute configuration.[4][5]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: In two separate reactions, react the enantiomerically pure this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the corresponding (R)-MTPA and (S)-MTPA esters.
-
Purification: Purify the resulting diastereomeric esters by column chromatography.
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: Assign the proton signals in both spectra and calculate the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center.
Data Presentation
Table 3: Representative ¹H NMR Data for Mosher's Ester Analysis of this compound
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1a | 4.25 | 4.35 | +0.10 |
| H-1b | 4.15 | 4.28 | +0.13 |
| H-2a | 2.10 | 2.00 | -0.10 |
| H-2b | 1.95 | 1.83 | -0.12 |
| H-3 | 5.20 | 5.15 | -0.05 |
| Phenyl-H (ortho) | 7.35 | 7.30 | -0.05 |
| Phenyl-H (meta/para) | 7.25 | 7.20 | -0.05 |
Note: The chemical shift values are hypothetical but illustrate the expected sign convention for the Δδ values that would confirm the (S)-configuration.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, providing an unambiguous 3D structure. The main challenge is obtaining a single crystal of sufficient quality. For Boc-3-Amino-3-phenylpropan-1-ol derivatives, crystallization can sometimes be achieved directly or after derivatization to introduce functionalities that promote crystal formation. A known crystal structure exists for a closely related compound, 3-Methylamino-3-phenylpropan-1-ol.[7]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the this compound derivative from a suitable solvent or solvent mixture (e.g., by slow evaporation).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter.
Data Presentation
Table 4: Representative Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| Flack Parameter | 0.02(3) |
Note: The crystallographic data is hypothetical but represents a typical outcome for a successful absolute configuration determination, where a Flack parameter close to zero confirms the assigned stereochemistry.
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate analytical method is a critical step in the validation of stereochemistry. The following diagrams illustrate a general workflow and a decision-making process to guide researchers.
Caption: A general workflow for the synthesis, purification, and stereochemical validation of a chiral compound.
Caption: A decision tree to guide the selection of the most appropriate method for stereochemical validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. yakhak.org [yakhak.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Performance review of different catalysts in chiral amino alcohol synthesis.
A Comprehensive Guide to Catalyst Performance in Chiral Amino Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amino alcohols is a critical process in the development of pharmaceuticals and other bioactive molecules. The choice of catalyst is paramount to achieving high yields and stereoselectivity. This guide provides an objective comparison of the performance of various leading catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the synthesis of chiral amino alcohols. The data has been compiled from various studies to provide a comparative overview.
| Catalyst Type | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | dr | Reaction Conditions | Reference |
| Transition Metal | |||||||
| Iridium | Ir-(R)-SpiroPAP | N-benzyl-N-methyl-2-aminoacetophenone | 99 | 98 | - | H₂ (10 atm), KOH, Ethanol, rt, 12h | [1] |
| Iridium | Ir/D-α-Me-phenylglycine amide | (S)-N-(4-methoxyphenyl)-3-oxo-1-phenyl-3-(p-tolyl)propan-1-amine | >95 | - | 96:4 (anti) | i-PrOH, rt, 16h | |
| Ruthenium | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | Acetophenone | >95 | 92 | - | i-PrOH, KOH, rt | [2] |
| Rhodium | Rh(COD)₂BF₄ / (R)-BINAP | (S)-N-(4-methoxyphenyl)-3-oxo-1-phenyl-3-(p-tolyl)propan-1-amine | >95 | - | >99:1 (syn) | H₂ (50 bar), DCM, rt, 16h | |
| Organocatalyst | |||||||
| Proline | (S)-proline | Cyclohexanone and 4-nitrobenzaldehyde | 95 | 98 | 95:5 (anti) | MeOH/H₂O (4:1), rt, 19h | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.
Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones
-
Catalyst System: Ir-(R)-SpiroPAP
-
Procedure: A solution of the α-amino ketone substrate (e.g., N-benzyl-N-methyl-2-aminoacetophenone) in ethanol is prepared. To this solution, the chiral iridium catalyst Ir-(R)-SpiroPAP (0.02 mol%) and potassium hydroxide (1.2 equivalents) are added. The mixture is then hydrogenated under a hydrogen atmosphere (10 atm) at room temperature for 12 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by column chromatography.[1]
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
-
Catalyst System: [RuCl₂(p-cymene)]₂ and (1R,2S)-1-amino-2-indanol
-
Procedure: The active catalyst is prepared in situ. A mixture of [RuCl₂(p-cymene)]₂ and the chiral ligand (1R,2S)-1-amino-2-indanol is refluxed in isopropanol. The substrate (e.g., acetophenone) is then added to the solution of the catalyst. A base, such as potassium hydroxide, dissolved in isopropanol is added to initiate the reaction. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is extracted and purified.[2]
Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst System: Rh(COD)₂BF₄ and (R)-BINAP
-
Procedure: The catalyst is prepared in situ by mixing Rh(COD)₂BF₄ and the chiral ligand (R)-BINAP. The β-amino ketone substrate is dissolved in a suitable solvent like dichloromethane. The catalyst solution is then added to the substrate solution. The mixture is placed in an autoclave and pressurized with hydrogen (50 bar). The reaction is stirred at room temperature for 16 hours. After releasing the pressure, the solvent is evaporated, and the product is purified.
Proline-Catalyzed Asymmetric Aldol Reaction
-
Catalyst System: (S)-proline
-
Procedure: The reaction is carried out in a vial charged with (S)-proline (20 mol%), methanol, and water. The ketone (e.g., cyclohexanone) is added, followed by the aldehyde (e.g., 4-nitrobenzaldehyde). The vial is capped and stirred at room temperature for the specified time (e.g., 19 hours). The reaction mixture is then directly purified by flash chromatography to obtain the desired chiral β-hydroxy ketone, which can be subsequently reduced to the corresponding amino alcohol.[3]
Visualizations
Catalytic Pathways in Chiral Amino Alcohol Synthesis
Caption: Overview of major catalytic routes to chiral amino alcohols.
General Experimental Workflow
Caption: A typical experimental workflow for chiral amino alcohol synthesis.
References
Assessing the stability of Boc protecting group under various reaction conditions.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals. Its widespread use is attributed to its predictable stability profile, being robust under many conditions while susceptible to cleavage under specific acidic environments. This guide provides a detailed comparison of the Boc group's stability under various reaction conditions, supported by experimental data, to aid researchers, scientists, and drug development professionals in designing efficient and successful synthetic strategies.
Comparative Stability Profile of Amine Protecting Groups
The selection of an appropriate amine protecting group is critical for the success of multi-step syntheses. The concept of "orthogonality," the ability to selectively remove one protecting group in the presence of others, is a key consideration. The Boc group is a vital component of many orthogonal protection strategies due to its unique acid lability.[1][2]
Below is a comparative overview of the stability of the Boc group alongside other commonly used amine protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac).
| Condition | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Ac (Acetyl) |
| Strong Acids (e.g., TFA, HCl) | Labile[3] | Generally Stable (cleaved by HBr/AcOH) | Stable | Stable |
| Weak Acids (e.g., AcOH) | Generally Stable | Stable | Stable | Stable |
| Strong Bases (e.g., NaOH, KOH) | Stable[3] | Stable | Labile (e.g., Piperidine) | Labile |
| Weak Bases (e.g., NaHCO₃) | Stable | Stable | Labile (e.g., Piperidine) | Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable[3] | Labile | Stable | Stable |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable[1] | Stable | Stable | Stable |
| Oxidizing Agents (e.g., m-CPBA, KMnO₄) | Generally Stable (can be sensitive to some strong oxidants) | Stable | Stable | Stable |
| Organometallics (e.g., Grignard, Organolithiums) | Generally Stable (can react as an electrophile) | Stable | Stable | Stable |
Stability of the Boc Protecting Group Under Specific Conditions
The following tables provide more detailed, quantitative data on the stability of the Boc group under various reaction conditions.
Acidic Conditions
The Boc group's primary characteristic is its lability to acidic conditions. Cleavage occurs through the formation of a stable tert-butyl cation.[4]
| Reagent | Concentration | Solvent | Temperature (°C) | Time | % Cleavage | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 3 h | >95% | [3] |
| Trifluoroacetic Acid (TFA) | 1% (v/v) | Acetonitrile/Water | Room Temperature | 30 min | 20-40% | [5] |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temperature | 1 - 4 h | >95% | [6] |
| Hydrochloric Acid (HCl) | 1 N | Aqueous | Room Temperature | 24 h | ~100% | [7] |
| Oxalyl Chloride | 3 equiv | Methanol | Room Temperature | 1 - 4 h | up to 90% | [6] |
Basic Conditions
The Boc group is generally stable to a wide range of basic conditions due to the steric hindrance of the tert-butyl group and the electron-donating nature of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.[1]
| Reagent | Concentration | Solvent | Temperature (°C) | Time | % Cleavage | Reference(s) |
| Sodium Hydroxide (NaOH) | 1 M | Water/Dioxane | Room Temperature | 24 h | <5% | [1] |
| Potassium Hydroxide (KOH) | 1 M | Ethanol | Reflux | 4 h | <5% | [1] |
| Piperidine | 20% (v/v) | DMF | Room Temperature | 2 h | <1% | [3] |
Reductive Conditions
The Boc group is stable under most reductive conditions, including catalytic hydrogenation and hydride reductions.[1]
| Reagent | Conditions | Solvent | Temperature (°C) | Time | % Cleavage | Reference(s) |
| H₂, Pd/C | 1 atm | Methanol | Room Temperature | 12 h | <1% | [2][8] |
| Sodium Borohydride (NaBH₄) | 1.5 equiv | Methanol | 0 - Room Temperature | 1 h | <1% | [5][9] |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 equiv | THF | 0 - Room Temperature | 1 h | <1% | [1][9] |
Oxidative Conditions
The stability of the Boc group towards oxidizing agents can vary depending on the reagent and reaction conditions.
| Reagent | Conditions | Solvent | Temperature (°C) | Time | % Cleavage | Reference(s) |
| m-Chloroperoxybenzoic acid (m-CPBA) | 1.1 equiv | Dichloromethane (DCM) | 0 - Room Temperature | 2 h | <5% | [10][11] |
| Potassium Permanganate (KMnO₄) | 1.1 equiv, basic | Water/t-BuOH | 0 - Room Temperature | 1 h | Substrate Dependent | [1] |
| Pyridinium Chlorochromate (PCC) | 1.5 equiv | Dichloromethane (DCM) | Room Temperature | 2 h | <5% | [1] |
Organometallic Reagents
While generally stable, the carbonyl group of the Boc protecting group can exhibit some electrophilicity towards highly reactive organometallic reagents.
| Reagent | Conditions | Solvent | Temperature (°C) | Time | Outcome | Reference(s) |
| Phenylmagnesium Bromide | 2 equiv | THF | 0 - Room Temperature | 2 h | Generally Stable, some addition possible | [12] |
| n-Butyllithium | 2 equiv | THF | -78 to 0 | 1 h | Generally Stable, some addition possible | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Reagents and Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in THF in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Add triethylamine to the solution.[3]
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.[3]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents and Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.[3]
-
Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[3]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[3]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Kinetic Analysis of Boc Group Cleavage by RP-HPLC
This protocol allows for the quantitative assessment of the rate of Boc group cleavage under specific acidic conditions.
Materials:
-
Boc-protected substrate (e.g., Boc-amino acid)
-
Acidic deprotection reagent (e.g., TFA or HCl solution of known concentration)
-
Quenching solution (e.g., a solution of a suitable base like triethylamine in the mobile phase)
-
Reversed-phase HPLC system with a C18 column and UV detector
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of the Boc-protected substrate of known concentration in a suitable solvent (e.g., acetonitrile).
-
At time t=0, add a predetermined volume of the acidic deprotection reagent to the substrate solution to initiate the reaction.
-
At specific time intervals (e.g., 0, 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples by RP-HPLC.
-
Quantify the peak areas of the starting material and the deprotected product at each time point.
-
Plot the percentage of the remaining starting material or the formed product as a function of time to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the use of the Boc protecting group.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chiral Amino Alcohols: Enzymatic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral amino alcohols is a critical step in the creation of numerous pharmaceuticals and fine chemicals. The choice between enzymatic and chemical synthesis methods can significantly impact the efficiency, cost, and environmental footprint of the process. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies.
Chiral amino alcohols are invaluable building blocks in organic synthesis, primarily due to their prevalence in biologically active molecules. The precise spatial arrangement of the amino and hydroxyl groups is often crucial for therapeutic efficacy. Consequently, the development of synthetic routes that afford high enantiomeric purity is of paramount importance. Both enzymatic and chemical methodologies have emerged as powerful tools to achieve this, each with its own set of advantages and limitations.
At a Glance: Key Performance Indicators
The decision to employ either an enzymatic or a chemical approach for the synthesis of a specific chiral amino alcohol often hinges on factors such as enantioselectivity, yield, substrate scope, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
| Enzymatic Synthesis | Enzyme Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Transaminase (TA) | 2-Hydroxyacetophenone derivative | 1,2-amino alcohol | Up to 62% | >99% | [1] | |
| Engineered Amine Dehydrogenase (AmDH) | 1-Hydroxy-2-butanone | (S)-2-aminobutan-1-ol | 91-99% (conversion) | >99% | [2][3][4] | |
| Lipase PS | Ester precursor of an alcohol intermediate | (S)-alcohol intermediate | >30% (conversion) | 92% (96:4 e.r.) | [5] | |
| Multi-enzyme Cascade (ADH and TA) | (R)-1-phenyl-1,2-diol | (S)-2-phenylglycinol | 81% (isolated) | >99.4% | [6] | |
| Imine Reductase (IRED) | α-Hydroxymethyl ketones | N-substituted 1,2-amino alcohols | Not specified | 91-99% | [7] |
| Chemical Synthesis | Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling | Aldehydes and Imines | β-Amino alcohol | Not specified | 99% | [8] | |
| Asymmetric Synthesis with Chiral Auxiliary | Arylglyoxals and Pseudoephedrine | 1,2-Amino alcohol | High yields | High selectivities | [9] | |
| Enantioselective Radical C-H Amination | Alcohols | β-Amino alcohol | 80-82% | 83-94% | [10] | |
| Cu-Catalyzed Asymmetric Synthesis | Alkynyl oxetanes and Amines | γ-Amino alcohol | Not specified | Not specified | [11] |
Delving Deeper: Experimental Protocols
Enzymatic Synthesis: A General Protocol using Transaminase
This protocol provides a general framework for the asymmetric synthesis of a chiral amino alcohol from a prochiral ketone using a transaminase.
-
Enzyme and Substrate Preparation:
-
Express and purify the desired transaminase enzyme.
-
Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5).[1]
-
Dissolve the prochiral ketone substrate (e.g., 10 mM) and an amine donor (e.g., isopropylamine, 1 M) in the buffer.[1]
-
Add the cofactor pyridoxal 5'-phosphate (PLP) to a final concentration of 2.5 mM.[1]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the purified transaminase to the substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method, such as HPLC or GC, to determine substrate conversion and product formation.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, terminate it by adding a quenching agent (e.g., acid or base) or by protein precipitation.
-
Extract the product from the aqueous reaction mixture using an appropriate organic solvent.
-
Purify the chiral amino alcohol product using techniques such as column chromatography or crystallization.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Chemical Synthesis: A General Protocol for Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling
This protocol outlines a general procedure for the synthesis of chiral β-amino alcohols from aldehydes and imines.[8]
-
Reagent and Catalyst Preparation:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde, imine, and a chiral ligand in a dry, aprotic solvent.
-
Prepare a solution of the chromium catalyst (e.g., CrCl2).
-
-
Reaction Setup:
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C).
-
Slowly add the chromium catalyst solution to the mixture of substrates and ligand.
-
Stir the reaction mixture at the specified temperature for the required duration. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Product Isolation:
-
Quench the reaction by adding a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the β-amino alcohol product by chiral HPLC.
-
Visualizing the Processes
To better understand the workflows and decision-making processes involved in selecting a synthesis method, the following diagrams are provided.
Caption: General workflow for enzymatic synthesis of chiral amino alcohols.
Caption: General workflow for chemical synthesis of chiral amino alcohols.
Caption: Decision-making flowchart for selecting a synthesis method.
Concluding Remarks
The choice between enzymatic and chemical synthesis of chiral amino alcohols is multifaceted. Enzymatic methods, characterized by their high selectivity and mild reaction conditions, offer a green and often more direct route to the desired product.[12] The continuous development of novel enzymes through protein engineering is expanding the substrate scope and improving the efficiency of biocatalytic processes.[3][13]
On the other hand, chemical synthesis provides a broader substrate scope and can be more readily applied when a suitable enzyme is not available.[8][9] However, challenges such as the need for expensive and toxic metal catalysts, harsh reaction conditions, and the generation of byproducts remain significant considerations.[4]
Ultimately, the optimal method will depend on the specific target molecule, available resources, and the desired scale of production. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and develop a robust and efficient synthesis for their chiral amino alcohol of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(S)-Boc-3-Amino-3-phenylpropan-1-ol proper disposal procedures
Proper disposal of (S)-Boc-3-Amino-3-phenylpropan-1-ol is crucial for laboratory safety and environmental protection. This substance is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] Therefore, it must be handled and disposed of as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash.[5][6][7]
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): Before handling the chemical, ensure a safe work environment and proper PPE are in use. This includes:
-
Eye Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Hand Protection: Use chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves according to good laboratory practices.[8]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][3]
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[8]
-
Wear the appropriate PPE as listed above.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Do not create dust.[8] Sweep or shovel the absorbed material into a suitable, closed container for disposal.[2][8]
-
Clean the spill area thoroughly.
-
Avoid runoff into storm sewers or waterways.[1]
Hazard Summary
The following table summarizes the key hazard information for 3-Amino-3-phenylpropan-1-ol derivatives.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][3][4] | Fisher Scientific, Cole-Parmer, PubChem |
| Eye Damage/Irritation | Causes serious eye damage/burns.[1][3][4] | Fisher Scientific, Cole-Parmer, PubChem |
| Acute Toxicity (Oral) | May be harmful if swallowed.[4] | PubChem |
| Respiratory Hazard | Causes chemical burns to the respiratory tract.[1] | Cole-Parmer |
Disposal Workflow
Caption: Decision workflow for handling and disposing of the chemical and its empty containers.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Treat all unused, surplus, or contaminated this compound as hazardous waste.[5]
-
Place the chemical waste into a designated, compatible, and leak-proof container.[8][9] The container must be kept closed except when adding waste.[5][9]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6][10] Do not use abbreviations.[10]
-
Indicate the date when waste was first added to the container.[5]
3. Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area at or near the point of generation.[9]
-
Ensure the storage area is cool, dry, and well-ventilated.[1][3]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.[2][3]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) office or a licensed professional waste disposal service to arrange for pickup and disposal.[5][8]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
5. Empty Container Disposal:
-
An empty container that held this compound must be properly decontaminated before being discarded.[10]
-
Triple-rinse the empty container with a solvent capable of removing the chemical residue (e.g., methanol or ethanol).[5][10]
-
Collect the rinsate (the solvent from rinsing) and dispose of it as hazardous waste along with the chemical.[5][10]
-
After triple-rinsing, deface or remove the original labels and dispose of the clean, empty container in the regular trash.[5]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. acs.org [acs.org]
- 8. capotchem.com [capotchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling (S)-Boc-3-Amino-3-phenylpropan-1-ol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Boc-3-Amino-3-phenylpropan-1-ol. It offers procedural, step-by-step guidance for safe operation and disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and its related compounds is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₃[1][2] |
| Molecular Weight | 251.32 g/mol [1][2] |
| Appearance | Colorless viscous liquid or low-melting solid[3] |
| Melting Point | 94-96 °C |
| Boiling Point | 404.6 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Solubility | Soluble in polar organic solvents like methanol and DMSO[3] |
| Flash Point | 198.5 ± 26.8 °C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause skin irritation and serious eye irritation or damage.[4][5] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] |
| Protective clothing, such as a lab coat.[1][5] | |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[6][7] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6] |
Experimental Workflow: Handling Protocol
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
First Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Consult a physician.[4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Disposal Protocol:
-
Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container.[6]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not let the product enter drains.[5][6]
-
Regulations: Always consult and adhere to local, state, and federal hazardous waste regulations for complete and accurate classification and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
